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  • Product: 1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one
  • CAS: 852956-30-0

Core Science & Biosynthesis

Foundational

The Azepane Sulfonyl Scaffold: A Comprehensive Technical Guide to a Privileged Motif in Drug Discovery

Introduction: The Emergence of Azepane Sulfonyls as High-Value Pharmacophores In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Azepane Sulfonyls as High-Value Pharmacophores

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led to the exploration of diverse molecular architectures. Among these, the azepane ring, a seven-membered saturated heterocycle, has garnered significant attention due to its inherent three-dimensional structure. This conformational flexibility allows for the presentation of substituents in a variety of spatial orientations, facilitating optimal interactions with biological targets.[1][2] When coupled with a sulfonamide moiety, the resulting azepane sulfonyl scaffold has proven to be a particularly fruitful area of investigation, yielding potent and selective inhibitors of key enzymes implicated in a range of pathologies, from metabolic disorders to oncology.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the mechanism of action of azepane sulfonyl compounds. We will delve into the specific molecular interactions that drive their inhibitory activity against three critical enzyme targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), Protein Kinase B (PKB/Akt), and Carbonic Anhydrase IX (CAIX). This guide will move beyond a simple recitation of facts, instead focusing on the causality behind experimental choices and the self-validating nature of the described protocols. Through detailed methodologies, structure-activity relationship (SAR) analyses, and visualization of key signaling pathways, we aim to equip the reader with a thorough understanding of this important pharmacophore and its applications in contemporary drug discovery.

I. Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A Targeted Approach to Metabolic Disease

11β-HSD1 is a critical enzyme in the glucocorticoid signaling pathway, responsible for the conversion of inactive cortisone to active cortisol, primarily in metabolic tissues such as the liver and adipose tissue. Overactivity of this enzyme is strongly linked to the pathophysiology of metabolic syndrome and type 2 diabetes.[3] Consequently, the development of potent and selective 11β-HSD1 inhibitors has become a major focus for pharmaceutical research. Azepane sulfonamides have emerged as a promising class of inhibitors for this target.

Structure-Activity Relationship (SAR) of Azepane Sulfonamides as 11β-HSD1 Inhibitors

Systematic exploration of the azepane sulfonyl scaffold has revealed key structural features that govern inhibitory potency against 11β-HSD1. Structure-activity relationship studies have demonstrated that substitutions at the 4-position of the azepane ring have a profound impact on activity.[3]

CompoundR Group (at position 4 of azepane)11β-HSD1 IC50 (nM)
1 H>1000
2 Phenyl50
3 4-Fluorophenyl25
4 2,4-Difluorophenyl10
5 Adamantyl3.0
Table 1: Impact of 4-position substitution on the azepane ring on 11β-HSD1 inhibitory potency. The data clearly indicates that increasing the steric bulk and lipophilicity at this position enhances inhibitory activity, with the adamantyl group providing the most potent inhibition.[3]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition

The determination of the half-maximal inhibitory concentration (IC50) of test compounds against 11β-HSD1 is a critical step in the drug discovery cascade. The HTRF assay is a robust, high-throughput method for this purpose, measuring the enzymatic conversion of cortisone to cortisol.

Principle: This assay is a competitive immunoassay. Enzyme-produced cortisol displaces a cortisol-tracer labeled with an acceptor fluorophore (e.g., d2) from an anti-cortisol antibody labeled with a donor fluorophore (e.g., cryptate). When the donor and acceptor are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. The enzymatic reaction leads to a decrease in the FRET signal, which is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions to the desired concentrations.

    • Prepare solutions of recombinant human 11β-HSD1 enzyme, the substrate cortisone, and the cofactor NADPH in the reaction buffer.

    • Prepare the HTRF detection reagents: anti-cortisol antibody-cryptate and cortisol-d2.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the test compound dilution.

    • Add 5 µL of the 11β-HSD1 enzyme solution.

    • Add 5 µL of a pre-mixed solution of cortisone and NADPH to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of the cortisol-d2 solution.

    • Add 5 µL of the anti-cortisol antibody-cryptate solution.

    • Incubate the plate at room temperature for 2 hours to allow for the detection reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • The percentage of inhibition is calculated relative to a vehicle control (DMSO) and a positive control (a known 11β-HSD1 inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Mechanism of Action

The inhibition of 11β-HSD1 by azepane sulfonyl compounds directly reduces the intracellular concentration of active cortisol. This, in turn, mitigates the downstream effects of excessive glucocorticoid receptor (GR) activation, which include the upregulation of gluconeogenic enzymes and the promotion of adipogenesis.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisone_EC Cortisone Cortisone_IC Cortisone Cortisone_EC->Cortisone_IC Transport HSD11B1 11β-HSD1 Cortisone_IC->HSD11B1 Cortisol Cortisol HSD11B1->Cortisol NADP NADP+ HSD11B1->NADP GR_inactive Inactive GR Cortisol->GR_inactive Binds to GR_active Active GR (Dimerized) GR_inactive->GR_active Activation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_active->GRE Translocates to Nucleus & Binds GRE AzepaneSulfonyl Azepane Sulfonyl Compound AzepaneSulfonyl->HSD11B1 Inhibition NADPH NADPH NADPH->HSD11B1 GeneTranscription Gene Transcription (e.g., gluconeogenic enzymes) GRE->GeneTranscription Regulates

Caption: Inhibition of 11β-HSD1 by azepane sulfonyl compounds.

II. Modulating the PI3K/Akt Signaling Pathway: A Strategy for Cancer Therapy

The Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B, PKB) signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] Azepane derivatives, including those with a sulfonamide moiety, have been investigated as inhibitors of Akt.

Structure-Activity Relationship of Spirocyclic Sulfonamides as Akt Inhibitors

While specific SAR data for azepane sulfonamides targeting Akt is less abundant in the public domain compared to 11β-HSD1, related spirocyclic sulfonamides have shown promise, demonstrating improved selectivity for Akt isoforms over the closely related Protein Kinase A (PKA).

CompoundCore ScaffoldAkt1 IC50 (nM)Akt2 IC50 (nM)PKA IC50 (nM)
6 Spiro[3.3]heptane5075>1000
7 Spiro[4.4]nonane2540>1000
Table 2: Comparison of spirocyclic sulfonamides as Akt inhibitors, highlighting their selectivity for Akt isoforms over PKA.
Experimental Protocol: In Vitro Kinase Inhibition Assay for PKB/Akt

A variety of assay formats can be used to determine the inhibitory activity of compounds against Akt. A common method involves measuring the phosphorylation of a substrate peptide by the kinase.

Principle: This assay quantifies the amount of ATP consumed during the phosphorylation of a specific substrate by Akt. The remaining ATP is converted to a detectable signal, often luminescence. A decrease in signal corresponds to an increase in kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions.

    • Prepare solutions of recombinant active PKB/Akt enzyme, a specific substrate peptide (e.g., a derivative of GSK-3), and ATP in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound dilution or vehicle control (DMSO) to each well.

    • Add 2 µL of the Akt enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add a reagent to stop the kinase reaction and deplete the remaining ATP (e.g., ADP-Glo™ Reagent).

    • Incubate for 40 minutes at room temperature.

    • Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The percentage of inhibition is calculated relative to a vehicle control and a known Akt inhibitor (e.g., Staurosporine).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway and Mechanism of Action

Azepane sulfonyl compounds that inhibit Akt act by blocking the phosphorylation of its downstream substrates. This disrupts the pro-survival and pro-proliferative signals that are often hyperactive in cancer cells, leading to the induction of apoptosis and a reduction in tumor growth.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (activates) DownstreamEffectors Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->DownstreamEffectors Phosphorylates AzepaneSulfonyl Azepane Sulfonyl Compound AzepaneSulfonyl->Akt Inhibition CellSurvival Cell Survival, Proliferation, Metabolism DownstreamEffectors->CellSurvival Promotes Apoptosis Apoptosis DownstreamEffectors->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

III. Targeting Carbonic Anhydrase IX (CAIX): A Novel Approach in Oncology

Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, often in response to hypoxia. It plays a crucial role in regulating the pH of the tumor microenvironment, contributing to an acidic extracellular space which promotes tumor progression, invasion, and metastasis.[5] The sulfonamide moiety is a well-established zinc-binding group that is essential for the inhibition of carbonic anhydrases.

Structure-Activity Relationship of 3-(azepan-1-ylsulfonyl)-N-aryl Benzamides as CAIX Inhibitors

The SAR of azepane sulfonamides as CAIX inhibitors has been explored, with modifications to the N-aryl ring of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives showing a significant impact on inhibitory potency.

CompoundR Group (on N-aryl ring)CAIX IC50 (nM)
8 H150
9 4-F80
10 4-Cl65
11 4-CH3120
12 2,4-diF45
Table 3: Effect of N-aryl ring substitution on the CAIX inhibitory potency of 3-(azepan-1-ylsulfonyl)-N-aryl benzamides.
Experimental Protocol: Stopped-Flow Spectrophotometric Assay for CAIX Inhibition

This method directly measures the catalytic activity of CAIX by monitoring the pH change associated with the CO2 hydration reaction.

Principle: The hydration of CO2 to bicarbonate and a proton causes a decrease in pH. This change can be monitored using a pH indicator dye, such as Phenol Red, which changes its absorbance spectrum with pH. A stopped-flow instrument allows for the rapid mixing of the enzyme and substrate, enabling the measurement of the initial rate of the reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions.

    • Prepare a solution of recombinant human CAIX enzyme in the assay buffer.

    • Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

    • Prepare a solution of the pH indicator Phenol Red (0.2 mM) in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In a reaction tube, mix the CAIX enzyme solution with the desired concentration of the test compound or vehicle control (DMSO).

    • Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Set the stopped-flow spectrophotometer to monitor the absorbance change at 557 nm (the absorbance maximum of Phenol Red at the assay pH).

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing Phenol Red in the stopped-flow instrument.

    • Record the change in absorbance over time.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathway and Mechanism of Action

By inhibiting the extracellular catalytic activity of CAIX, azepane sulfonamides prevent the acidification of the tumor microenvironment. This can lead to an increase in intracellular pH and a disruption of the pH gradient across the cancer cell membrane, ultimately inducing apoptosis and inhibiting tumor growth and metastasis.[5]

G cluster_extracellular Extracellular Space (Acidic) cluster_membrane cluster_intracellular Intracellular Space (Alkaline) CO2_EC CO2 CAIX CAIX CO2_EC->CAIX H2O_EC H2O H2O_EC->CAIX H_EC H+ CAIX->H_EC HCO3_EC HCO3- CAIX->HCO3_EC TumorGrowth Tumor Growth & Metastasis CAIX->TumorGrowth Contributes to H_EC->TumorGrowth Promotes AzepaneSulfonyl Azepane Sulfonyl Compound AzepaneSulfonyl->CAIX Inhibition Apoptosis Apoptosis AzepaneSulfonyl->Apoptosis Induces Cell TumorMetabolism Tumor Cell Metabolism CO2_IC CO2 TumorMetabolism->CO2_IC CO2_IC->CO2_EC Diffusion

Caption: Inhibition of CAIX at the tumor cell surface.

IV. The Role of Structural Biology and Computational Chemistry

The rational design and optimization of azepane sulfonyl inhibitors are heavily reliant on insights from structural biology and computational chemistry.

  • X-ray Crystallography: Obtaining the crystal structure of an azepane sulfonyl compound in complex with its target enzyme provides an atomic-level understanding of the binding interactions.[6][7] This information is invaluable for explaining observed SAR and for guiding the design of new analogs with improved potency and selectivity. For instance, crystallographic studies can reveal key hydrogen bonds, hydrophobic interactions, and the role of the azepane ring's conformation in fitting into the active site.[8]

  • Molecular Docking: In the absence of a crystal structure, molecular docking simulations can be used to predict the binding mode of an inhibitor within the active site of its target.[5][9] These computational models can help to prioritize compounds for synthesis and testing, and can provide hypotheses about the key interactions that can be further investigated experimentally.

The iterative cycle of design, synthesis, testing, and structural/computational analysis is a cornerstone of modern drug discovery, and it is particularly powerful when applied to privileged scaffolds such as the azepane sulfonamides.

V. Conclusion and Future Perspectives

The azepane sulfonyl scaffold represents a versatile and highly valuable motif in drug discovery. Its conformational flexibility, coupled with the well-established inhibitory properties of the sulfonamide group, has led to the development of potent and selective inhibitors for a range of important therapeutic targets. The in-depth understanding of their mechanism of action, facilitated by robust biochemical and cell-based assays, as well as structural and computational studies, continues to drive the optimization of this compound class.

Future research in this area will likely focus on several key aspects:

  • Improving Isoform Selectivity: For targets that are part of large enzyme families, such as kinases and carbonic anhydrases, achieving high selectivity is crucial to minimize off-target effects.

  • Optimizing Pharmacokinetic Properties: Further medicinal chemistry efforts will be directed towards fine-tuning the physicochemical properties of azepane sulfonyl compounds to ensure they have appropriate absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.

  • Exploring New Therapeutic Areas: While this guide has focused on metabolic disease and oncology, the diverse biological activities of azepane-containing compounds suggest that new applications in other therapeutic areas will continue to be discovered.[2]

References

  • Neelamkavil, S. F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-5. Available from: [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 450-474. Available from: [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 450-474. Available from: [Link]

  • Ghorab, M. M., et al. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. ChemMedChem. Available from: [Link]

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. Available from: [Link]

  • McKenna, S. A., & Lindhout, D. A. (2016). Crystallography and Its Impact on Carbonic Anhydrase Research. Sub-cellular biochemistry, 75, 1-22. Available from: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. Available from: [Link]

  • Pereira de Jésus-Tran, K., et al. (2006). Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. Vitam Horm, 73, 123-40. Available from: [Link]

  • Barnett, S. F., et al. (2004). Allosteric Akt (PKB) inhibitors: Discovery and SAR of isozyme selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1255-1258. Available from: [Link]

  • Deepika Priyadharshini, S., et al. (2026). Exploring the Identification of PKB/Akt and Its Interaction with Docking, Molecular Dynamics Simulations, and Physiochemical Properties in the Echinocystic Acid Complex. ResearchGate. Available from: [Link]

  • De Simone, G., & Supuran, C. T. (2023). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Available from: [Link]

  • Weber, A., et al. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of medicinal chemistry, 59(15), 7237-7247. Available from: [Link]

  • Abdelazeem, A. H., et al. (2025). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available from: [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352-8. Available from: [Link]

  • Singh, S., et al. (2023). Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target. International Journal of Molecular Sciences, 24(6), 5403. Available from: [Link]

  • The structure of the complexes created by 11β‐HSD1 (PDB:3CZR) and... ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2012). Discovery of Novel Sulfonamides as Potent and Selective Inhibitors Against Human and Mouse 11β-hydroxysteroid Dehydrogenase Type 1. European journal of medicinal chemistry, 54, 856-64. Available from: [Link]

  • Bua, S., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules (Basel, Switzerland), 26(14), 4342. Available from: [Link]

  • Bertozzi, D., et al. (2022). Targeting Akt/PKB in pediatric tumors: A review from preclinical to clinical trials. Pharmacological research, 183, 106403. Available from: [Link]

  • Martínez-Martínez, M., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules (Basel, Switzerland), 30(19), 4523. Available from: [Link]

  • Zarghami, N., et al. (2014). Molecular Target Therapy of AKT and NF-kB Signaling Pathways and Multidrug Resistance by Specific Cell Penetrating Inhibitor Peptides in HL-60 Cells. Asian Pacific journal of cancer prevention : APJCP, 15(19), 8159-65. Available from: [Link]

  • Ramachandran, S., et al. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(4). Available from: [Link]

  • Bua, S., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 28(7), 3196. Available from: [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules (Basel, Switzerland), 27(1), 163. Available from: [Link]

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  • Crystal Structure of Human 11-beta-Hydroxysteroid Dehydrogenase (HSD1) in Complex with Arylsulfonylpiperazine Inhibitor. Protein Data Bank in Europe. Available from: [Link]

  • Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 18(6), 1315-1324. Available from: [Link]

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Sources

Exploratory

Foreword: The α-Bromo Ketone as a Keystone Electrophile

An In-Depth Technical Guide to the Reactivity of α-Bromo Ketones with Nucleophiles In the landscape of organic synthesis and medicinal chemistry, α-bromo ketones stand out as exceptionally versatile electrophilic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of α-Bromo Ketones with Nucleophiles

In the landscape of organic synthesis and medicinal chemistry, α-bromo ketones stand out as exceptionally versatile electrophilic building blocks.[1][2] Their unique structural arrangement—a halogen atom positioned on the carbon adjacent to a carbonyl group—creates a highly activated site for nucleophilic attack.[1] The potent electron-withdrawing nature of the carbonyl group significantly enhances the electrophilicity of the α-carbon, making it a prime target for a vast array of nucleophiles.[1] This inherent reactivity is not a mere chemical curiosity; it is the cornerstone of powerful strategies for constructing complex molecular architectures, synthesizing a wide range of heterocyclic systems, and, critically, designing targeted covalent inhibitors for therapeutic intervention.[1][2] This guide provides a deep dive into the core principles governing the reactivity of α-bromo ketones, moving beyond simple reaction schemes to elucidate the mechanistic underpinnings and practical considerations essential for researchers in drug development and synthetic chemistry.

The Electronic Landscape and Primary Reaction Pathways

The reactivity of an α-bromo ketone is dominated by the electronic interplay between the bromine atom and the adjacent carbonyl group. The carbonyl group exerts a strong inductive effect and, more importantly, a resonance-stabilizing effect on the transition states of nucleophilic substitution reactions. This leads to a complex but predictable set of potential reaction pathways.

The choice of nucleophile and reaction conditions dictates which pathway prevails, as outlined below.

G cluster_start cluster_products Potential Reaction Pathways & Products start_node α-Bromo Ketone + Nucleophile sn2_node α-Substituted Ketone start_node->sn2_node Weakly Basic Nucleophiles (e.g., RSH, N3⁻) elim_node α,β-Unsaturated Ketone start_node->elim_node Sterically Hindered Non-nucleophilic Base (e.g., Pyridine, t-BuOK) favorskii_node Rearranged Ester/Acid start_node->favorskii_node Strong, Unhindered Base (e.g., RO⁻) (No α'-protons) enolate_node Enolate Intermediate start_node->enolate_node Strong, Hindered Base (e.g., LDA) (α'-protons present)

Caption: Dominant reaction pathways of α-bromo ketones.

The SN2 Pathway: A Highly Accelerated Reaction

The most common reaction manifold for α-bromo ketones is the bimolecular nucleophilic substitution (SN2) reaction.[1][3] This pathway is remarkably facile, with rates that can be thousands of times faster than for analogous alkyl halides.[4]

Causality Behind the Rate Enhancement: The exceptional rate of the SN2 reaction is attributed to the stabilization of its transition state by the adjacent carbonyl group.[4] During the backside attack by the nucleophile, the α-carbon rehybridizes, and the p-orbital of the carbonyl group can overlap with the developing p-orbitals of the forming and breaking bonds in the trigonal bipyramidal transition state. This orbital overlap delocalizes the negative charge of the transition state, lowering the activation energy.[4] This contrasts sharply with the SN1 pathway, which is strongly disfavored due to the destabilizing electronic effect of the adjacent carbonyl group on the intermediate carbocation.[3][4]

Caption: The SN2 reaction mechanism at the α-carbon.

This reaction proceeds with a classic inversion of stereochemistry at the α-carbon, a crucial consideration in asymmetric synthesis.[5]

Competing Pathways: Elimination and Enolate Chemistry

The use of strong or sterically hindered bases can divert the reaction away from the SN2 pathway.

  • Dehydrobromination (Elimination): In the presence of a non-nucleophilic, sterically hindered base such as pyridine or potassium tert-butoxide, an E2 elimination reaction can occur.[6] This involves the abstraction of a proton from the α'-carbon, leading to the formation of an α,β-unsaturated ketone, a valuable synthetic intermediate.[6]

  • Enolate Formation: Strongly basic nucleophiles, particularly in the presence of acidic α'-protons, may act as bases rather than nucleophiles.[3] Abstraction of an α'-proton generates an enolate ion, which can then participate in a range of subsequent reactions like alkylation or aldol condensation.[7][8] The choice between kinetic and thermodynamic enolate formation can be controlled by factors like the base, solvent, and temperature.[8]

The Favorskii Rearrangement

When an α-bromo ketone possessing an α'-proton is treated with a strong, unhindered base like an alkoxide, a fascinating skeletal rearrangement can occur. The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a rearranged ester (or a carboxylic acid upon workup). This pathway is particularly relevant for cyclic α-bromo ketones, where it leads to ring contraction.

Factors Governing Reactivity: A Predictive Framework

The outcome of the reaction of an α-bromo ketone with a nucleophile is not arbitrary. It is governed by a predictable interplay of several key factors. Understanding these factors provides the synthetic chemist with rational control over the desired transformation.

FactorInfluence on Reactivity & SelectivityCausality & Field-Proven Insights
Nucleophile Basicity vs. Nucleophilicity: Strong, non-polarizable bases (e.g., RO⁻) favor elimination or Favorskii rearrangement. Good, soft nucleophiles with low basicity (e.g., RS⁻, N₃⁻, I⁻) strongly favor the SN2 pathway.[3]Hard bases are more likely to abstract an acidic proton (α'-H). Soft, polarizable nucleophiles are more effective at attacking the soft electrophilic α-carbon in an SN2 reaction.
Substrate Structure Steric Hindrance: While the SN2 reaction at the α-carbon is less sensitive to steric hindrance than in simple alkyl halides, bulky groups on the α-carbon or adjacent to the carbonyl can slow the reaction or favor elimination.[9]The transition state requires a specific geometry for nucleophilic attack. Extreme steric crowding can impede this approach. However, the planarity of the carbonyl group mitigates some steric clash compared to a fully sp³-hybridized carbon chain.
Solvent Polar Aprotic vs. Polar Protic: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, leaving it "naked" and highly reactive. Polar protic solvents (e.g., ethanol, water) can slow SN2 reactions by solvating the nucleophile through hydrogen bonding.A well-solvated nucleophile is less reactive. Aprotic solvents enhance the effective nucleophilicity of the attacking species, accelerating the second-order SN2 reaction.
Temperature Higher temperatures generally favor elimination over substitution.Elimination reactions typically have a higher activation energy and benefit more from increased thermal energy due to their more ordered transition state (higher entropic barrier). Low temperatures (e.g., -78 °C) are often used to favor kinetic enolate formation.[8]

Applications in Drug Discovery: The Covalent Warhead

The predictable and robust reactivity of α-bromo ketones makes them invaluable in drug development, particularly in the design of targeted covalent inhibitors.[1] In this strategy, the α-bromo ketone acts as an electrophilic "warhead" that forms a permanent covalent bond with a nucleophilic amino acid residue (such as cysteine or histidine) in the active site of a target protein or enzyme.[1] This irreversible inhibition can lead to enhanced potency and a longer duration of action compared to non-covalent inhibitors.[1] For example, α-bromo ketones have been employed to irreversibly inhibit protein tyrosine phosphatases (PTPs), which are key regulators in cellular signaling pathways like the JAK/STAT pathway.[1]

Experimental Protocols: A Self-Validating Workflow

Executing these reactions successfully requires meticulous attention to detail. The following workflow and protocol represent a self-validating system for a typical SN2 reaction.

General Experimental Workflow

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep1 Dry Glassware (Oven or Flame-Dried) prep2 Weigh Reagents (α-Bromo Ketone, Nucleophile) prep1->prep2 prep3 Add Anhydrous Solvent (e.g., Acetone, DMF) prep2->prep3 prep4 Establish Inert Atmosphere (N₂ or Argon Balloon) prep3->prep4 react1 Add Nucleophile Solution (Dropwise, if necessary) prep4->react1 Start Reaction react2 Maintain Temperature (e.g., 0°C, RT, Reflux) react1->react2 react3 Monitor Progress (TLC, LC-MS) react2->react3 work1 Quench Reaction (e.g., Add Water, Sat. NH₄Cl) react3->work1 Reaction Complete work2 Liquid-Liquid Extraction (e.g., EtOAc/Water) work1->work2 work3 Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) work2->work3 work4 Concentrate in vacuo work3->work4 purify1 Purify Crude Product (Flash Chromatography, Recrystallization) work4->purify1 analyze1 Characterize Product (¹H NMR, ¹³C NMR, MS, IR) purify1->analyze1

Caption: A standard workflow for nucleophilic substitution on α-bromo ketones.

Representative Protocol: Synthesis of 2-Phenoxy-1-phenylethan-1-one

This protocol details the SN2 reaction between 2-bromo-1-phenylethanone (phenacyl bromide) and sodium phenoxide.

Materials:

  • 2-Bromo-1-phenylethanone (1.0 eq)

  • Phenol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Nucleophile: To a flame-dried 100 mL round-bottom flask under an atmosphere of dry nitrogen, add phenol (1.1 eq) and anhydrous DMF (20 mL). Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that deprotonates the phenol to generate the more potent sodium phenoxide nucleophile in situ. Adding it at 0°C controls the exothermic reaction and hydrogen gas evolution.

  • Allow the mixture to stir at 0 °C for 15 minutes and then warm to room temperature for an additional 15 minutes to ensure complete formation of the phenoxide.

  • Addition of Electrophile: In a separate flask, dissolve 2-bromo-1-phenylethanone (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the α-bromo ketone dropwise to the stirred sodium phenoxide solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material (phenacyl bromide) by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x). Causality: The washes remove residual DMF and inorganic salts, which is critical for obtaining a pure product.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification & Validation: Purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The reactivity of α-bromo ketones is a rich and multifaceted area of organic chemistry. While the SN2 pathway often predominates, a thorough understanding of competing mechanisms and the factors that control them is paramount for any researcher aiming to harness their synthetic potential. By making informed choices regarding the nucleophile, solvent, and reaction conditions, scientists can predictably steer the reaction toward the desired outcome. This level of control is precisely why α-bromo ketones remain a cornerstone electrophile in the synthesis of complex molecules and the development of next-generation covalent therapeutics.

References

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic-chemistry.org. Retrieved from [Link][10]

  • Ismaeel, A., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4976. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link][6]

  • University of Pretoria. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link][11]

  • Kashima, C., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1, 15-19. ResearchGate. Retrieved from [Link][12]

  • The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. YouTube. Retrieved from [Link][13]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Retrieved from [14]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link][3]

  • Chemistry : The Mystery of Molecules. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Retrieved from [Link][4]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link][15]

  • Michigan State University. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. Retrieved from [Link][7]

  • American Chemical Society. (2020). Discovery of Oxygen α-Nucleophilic Addition to α,β-Unsaturated Amides Catalyzed by Redox-Neutral Organic Photoreductant. ACS Publications. Retrieved from [Link][16]

  • American Chemical Society. (2021). A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction. Journal of the American Chemical Society. Retrieved from [Link][17]

  • American Chemical Society. (1976). Chemistry of enolates from zinc reduction of .alpha.-bromo ketones. New method of substitution .alpha. to carbonyl groups. Journal of the American Chemical Society. Retrieved from [Link][18]

  • Ashenhurst, J. (n.d.). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link][5]

  • Bordwell, F. G., & Carlson, M. W. (1969). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 91(14), 3951–3956. ResearchGate. Retrieved from [Link][9]

  • University of Bath. (n.d.). Enolate Chemistry. Retrieved from [Link][8]

Sources

Foundational

Retrosynthetic Analysis and Methodological Synthesis of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one

Executive Summary The compound 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one is a highly reactive, bifunctional building block of significant interest in medicinal chemistry and drug development. It features a bulk...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one is a highly reactive, bifunctional building block of significant interest in medicinal chemistry and drug development. It features a bulky, lipophilic azepane sulfonamide moiety—a common pharmacophore for enhancing membrane permeability and target specificity in enzyme inhibitors (e.g., carbonic anhydrase or COX-2 inhibitors)—coupled with an α-bromo ketone. The α-bromo ketone serves as a versatile electrophilic center, primed for nucleophilic displacement (SN2) or condensation reactions, such as the Hantzsch synthesis of thiazoles.

This technical guide provides an in-depth retrosynthetic analysis, mechanistic rationale, and self-validating experimental protocols for the efficient two-step synthesis of this target molecule.

Retrosynthetic Disconnection Strategy

Designing a robust synthesis requires minimizing cross-reactivity between functional groups. If bromination were performed prior to sulfonamide formation, the highly nucleophilic secondary amine (azepane) would competitively attack the α-bromo carbon via an SN2 mechanism, leading to unwanted alkylation rather than the desired sulfonamidation.

To prevent this, the retrosynthetic logic dictates that the C–Br bond must be formed last .

  • Disconnection 1 (C–Br Bond): The target molecule is disconnected at the α-carbon, leading back to the intermediate ketone, 1-[4-(azepane-1-sulfonyl)phenyl]ethan-1-one.

  • Disconnection 2 (S–N Bond): The intermediate ketone is disconnected at the sulfonamide linkage, revealing two highly accessible, commercially available starting materials: 4-acetylbenzenesulfonyl chloride and azepane .

Retrosynthesis Target Target Molecule 1-[4-(azepane-1-sulfonyl)phenyl] -2-bromoethan-1-one Ketone Intermediate Ketone 1-[4-(azepane-1-sulfonyl)phenyl] ethan-1-one Target->Ketone C-Br Disconnection (α-Bromination) Starting Starting Materials 4-acetylbenzenesulfonyl chloride + Azepane Ketone->Starting S-N Disconnection (Sulfonamidation)

Retrosynthetic disconnection strategy for the target α-bromo ketone.

Mechanistic Causality & Forward Synthesis

Step 1: Chemoselective Sulfonamidation

The forward synthesis begins with the reaction between1 [3] and azepane. The causality behind this step's success lies in chemoselectivity . The sulfonyl chloride is a "hard" and highly reactive electrophile. Under mildly basic conditions (using triethylamine as an acid scavenger), the nucleophilic nitrogen of azepane selectively attacks the sulfur atom, displacing the chloride ion. The acetyl group (ketone) remains completely unreactive under these conditions, ensuring a clean S–N bond formation without the need for protecting groups.

Step 2: Regioselective α-Bromination

The transformation of the acetyl group to an α-bromo ketone requires carefully controlled conditions to prevent over-bromination (yielding a dibromo-ketone) or electrophilic aromatic substitution on the benzene ring.

While traditional methods use liquid bromine (Br₂), modern, greener approaches utilize N-Bromosuccinimide (NBS) coupled with a catalyst like p-Toluenesulfonic acid (p-TSA) 2 [1] or 3 [2]. The causality here is driven by acid-catalyzed enolization . The p-TSA protonates the carbonyl oxygen, dramatically lowering the activation energy required for the ketone to tautomerize into its nucleophilic enol form. NBS then provides a low, steady concentration of electrophilic bromonium ions (Br⁺), which attack the enol to form the mono-brominated product. This steady-state control is what prevents dibromination.

Mechanism Step1 Ketone Intermediate (Stable Tautomer) Step2 Acid-Catalyzed Enolization (p-TSA Catalyst) Step1->Step2 H+ Transfer Step3 Electrophilic Attack (Bromonium from NBS) Step2->Step3 Nucleophilic Enol Step4 α-Bromo Ketone Product (Target Molecule) Step3->Step4 -H+, -Succinimide

Mechanistic pathway of acid-catalyzed α-bromination using NBS.

Quantitative Data: Yield Optimization

Selecting the correct bromination conditions is critical for maximizing yield and purity. The table below summarizes the quantitative data comparing different brominating systems for acetophenone derivatives based on established literature.

Brominating AgentCatalyst / SolventTemp (°C)Time (h)Yield (%)Chemoselectivity / Notes
Br₂ Acetic Acid254.065%Moderate; high risk of dibromination and toxic handling.
Pyridine Hydrobromide Perbromide Acetic Acid904.0 - 5.080 - 85%High; excellent for undergraduate/teaching labs but lower atom economy.
N-Bromosuccinimide (NBS) p-TSA / Acetonitrile80 (or MW)0.5 - 2.090 - 95%Excellent; rapid reaction, easily removable succinimide byproduct.

Data synthesized from2 [1] and 3 [2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) that confirm causality at each stage.

Protocol 1: Synthesis of 1-[4-(azepane-1-sulfonyl)phenyl]ethan-1-one

Objective: Chemoselective formation of the sulfonamide.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-acetylbenzenesulfonyl chloride (10.0 mmol, 2.19 g) in anhydrous dichloromethane (DCM, 50 mL).

  • Acid Scavenging: Add triethylamine (Et₃N, 15.0 mmol, 2.1 mL). Causality: Et₃N neutralizes the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the azepane nucleophile.

  • Nucleophilic Addition: Cool the mixture to 0 °C using an ice bath. Add azepane (12.0 mmol, 1.35 mL) dropwise over 10 minutes. Causality: Cooling controls the exothermic nature of the S–N bond formation, suppressing unwanted side reactions.

  • In-Process Control (IPC): Stir at room temperature for 2 hours. Validate reaction completion via TLC (Hexane:EtOAc 7:3). The starting sulfonyl chloride (higher Rf, strongly UV active) should be completely consumed, replaced by a single lower Rf spot.

  • Workup: Quench with 1M aqueous HCl (30 mL) to remove excess azepane and Et₃N salts. Extract with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product is typically pure enough (>95%) for the next step without chromatography.

Protocol 2: Synthesis of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one

Objective: Regioselective α-bromination of the ketone.

  • Preparation: Dissolve the intermediate ketone (5.0 mmol, ~1.4 g) in anhydrous acetonitrile (MeCN, 25 mL).

  • Catalysis & Bromination: Add p-Toluenesulfonic acid monohydrate (p-TSA, 0.5 mmol, 95 mg) and N-Bromosuccinimide (NBS, 5.25 mmol, 0.93 g). Causality: The slight excess of NBS ensures complete conversion, while the catalytic p-TSA drives the rate-limiting enolization step.

  • Reaction: Heat the mixture to 80 °C under reflux for 1.5 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation Marker: Look for the [M+H]⁺ peak of the brominated product. A successful bromination is uniquely self-validating due to the natural isotopic abundance of bromine (⁵⁹Br and ⁸¹Br). The mass spectrum must show a characteristic M / M+2 doublet in a 1:1 ratio. The disappearance of the starting material mass confirms completion.

  • Workup: Cool to room temperature and evaporate the MeCN. Redissolve the residue in Ethyl Acetate (50 mL). Wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃, 20 mL) to quench any unreacted electrophilic bromine species. Wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallize from ethanol to yield the pure target compound as a crystalline solid.

References

  • Guan, X.-Y., Al-Misba'a, Z., & Huang, K.-W. (2015). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry, 8(6), 892-896.
  • Gao, Y., Chen, N., Jiang, X., & Yang, X. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38.
  • Sigma-Aldrich. (n.d.). 4-Acetylbenzenesulfonyl chloride (CAS 1788-10-9) Product Specification. MilliporeSigma.

Sources

Exploratory

Unlocking the Pharmacological Versatility of Phenyl Sulfonyl Ethanone Derivatives: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter scaffolds that offer exceptional synthetic flexibility. Among these, phenyl sulfonyl ethanone...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter scaffolds that offer exceptional synthetic flexibility. Among these, phenyl sulfonyl ethanone derivatives (commonly referred to as β-ketosulfones) stand out as privileged pharmacophores. The unique stereoelectronic profile of these molecules—characterized by the strong electron-withdrawing nature of the sulfonyl group adjacent to a highly reactive α-carbon—makes them ideal precursors for constructing diverse, biologically active heterocyclic systems.

This whitepaper provides an in-depth analysis of the biological targets modulated by phenyl sulfonyl ethanone derivatives, elucidates the mechanistic causality behind their efficacy, and outlines self-validating experimental protocols for their synthesis and evaluation.

Core Biological Targets and Mechanistic Causality

Aurora-A Kinase Inhibition (Oncology)

Aurora-A kinase is a critical serine/threonine kinase responsible for centrosome maturation and spindle assembly during mitosis. Its overexpression is a hallmark of aneuploidy and tumorigenesis. Recent advancements have utilized 1-aryl-2-(phenylsulfonyl)ethanones to synthesize fused pyrimidine ring systems (such as pyrazolo[1,5-a]pyrimidines) that act as potent Aurora-A inhibitors[1].

The Causality of Binding: The incorporation of the bulky phenylsulfonyl moiety into the pyrazolo[1,5-a]pyrimidine scaffold is not merely structural. It sterically restricts the rotational degrees of freedom, locking the pharmacophore into a conformation that optimally occupies the ATP-binding pocket of the kinase. The sulfone oxygens serve as critical hydrogen-bond acceptors within the hinge region, effectively displacing ATP and triggering mitotic arrest[1].

Pathway A Phenyl Sulfonyl Ethanone Derivatives B Aurora-A Kinase (ATP-Binding Pocket) A->B Competitive Inhibition C Centrosome Maturation & Spindle Assembly B->C Phosphorylation (Normal) E Mitotic Arrest & Apoptosis B->E Kinase Blockade Leads To D G2/M Phase Transition (Tumor Proliferation) C->D Promotes

Fig 1: Mechanistic pathway of Aurora-A kinase inhibition by phenyl sulfonyl derivatives.

Matrix Metalloproteinases (MMP-2 and MMP-9)

Matrix metalloproteinases are zinc-dependent endopeptidases implicated in tissue remodeling and tumor metastasis. Phenoxyphenyl sulfone retrohydroxamates, derived from sulfonyl ethanone precursors, have emerged as highly selective MMP-2 and MMP-9 inhibitors[2].

The Causality of Selectivity: The retrohydroxamate group (N-formylhydroxylamine) acts as a bidentate chelator for the catalytic zinc ion. However, the true driver of selectivity is the adjacent phenylsulfonyl tail. Its stereoelectronic bulk is precisely calibrated to penetrate the deep, hydrophobic S1' specificity pocket of MMP-2 and MMP-9, establishing van der Waals interactions that dictate its selectivity profile over off-target enzymes like MMP-1[2].

Non-Azole Antifungal Targets

The rise of fluconazole-resistant Candida strains has necessitated the development of non-azole pharmacophores. 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone serves as a highly effective building block for synthesizing broad-spectrum enaminone and pyrazole antifungal agents[3].

The Causality of Efficacy: The sulfone group acts as an electron-withdrawing anchor, polarizing the adjacent double bonds. This facilitates nucleophilic attack by fungal target proteins, disrupting cellular integrity outside the traditional CYP51 (ergosterol) biosynthesis pathway, thereby completely bypassing standard azole resistance mechanisms[3].

5-HT2A Receptor Antagonism (Neuroscience)

In central nervous system (CNS) drug design, achieving oral bioavailability while avoiding rapid hepatic clearance is notoriously difficult. By integrating the phenylsulfonyl moiety into a piperidine framework (e.g., 1-(4-fluorophenyl)-2-[4-(phenylsulfonyl)-1-piperidinyl]ethanone), researchers successfully masked the basic amine[4].

The Causality of CNS Penetrance: This structural modification reduces off-target hERG channel toxicity and enhances metabolic stability against rat liver microsomes, yielding highly potent, brain-penetrant 5-HT2A antagonists suitable for neuropsychiatric applications[4].

Quantitative Data Presentation

To facilitate rapid comparative analysis, the pharmacological efficacy of key phenyl sulfonyl ethanone derivatives is summarized below:

Target / IndicationDerivative / ScaffoldEfficacy Metric (Quantitative)Reference StandardMechanism of Action
Aurora-A Kinase (Oncology)2,7-Diphenyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidineIC50 ≈ Equipotent to DoxorubicinDoxorubicinATP-competitive kinase inhibition
MMP-2 / MMP-9 (Tissue Remodeling)Phenoxyphenyl sulfone retrohydroxamateIC50 = 1.4 − 480 nMN/AZinc chelation & S1' pocket binding
Fungal Pathogens (C. albicans)1-(4-Chlorophenyl)-3-(arylamino)-2-(phenylsulfonyl)prop-2-en-1-onesBroad-spectrum MIC inhibitionFluconazoleNon-azole cell wall disruption
5-HT2A Receptor (Neuroscience)1-(4-Fluorophenyl)-2-[4-(phenylsulfonyl)-1-piperidinyl]ethanoneHigh oral bioavailability / CNS penetranceN/AReceptor antagonism / hERG toxicity reduction
HCT / HEPG2 Cells (Oncology)Chitosan-based β-ketosulfone (CsB-β-KS)a3High cytotoxicity at low concentrationsDextrorubicinPI3K/Akt/m-TOR pathway modulation

Experimental Methodologies: Self-Validating Protocols

As a standard of practice, every protocol must function as a self-validating system . This means incorporating internal kinetic checkpoints, orthogonal structural validations, and functional controls to ensure absolute reproducibility.

Protocol 1: Synthesis of 1-Aryl-2-(phenylsulfonyl)ethanone Precursors

Objective: Synthesize the core β-ketosulfone building block with high thermodynamic purity.

  • Reaction Setup: Dissolve 1.0 equivalent of phenacyl halide (e.g., 4-chlorophenacyl bromide) in absolute ethanol. Cool the system to 0–5 °C.

  • Nucleophilic Addition: Slowly add 1.2 equivalents of sodium benzene sulfinate. Causality: Ethanol provides the optimal dielectric constant to dissolve the sulfinate salt while allowing the less polar product to precipitate, driving the reaction forward via Le Chatelier's principle.

  • Kinetic Checkpoint (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active phenacyl halide spot confirms reaction completion.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water to remove unreacted salts, and recrystallize from ethanol.

  • Structural Validation: Perform 1H-NMR. The batch is validated only if the diagnostic singlet of the active methylene protons (CH2) is observed at δ 4.50–5.00 ppm, confirming successful sulfone integration.

Protocol 2: One-Pot Three-Component Condensation for Aurora-A Inhibitors

Objective: Construct the fused pyrazolo[1,5-a]pyrimidine scaffold[1].

  • Condensation: Combine 1.0 eq of the validated β-ketosulfone (from Protocol 1), 1.0 eq of 3-amino-1H-pyrazole, and an excess of triethyl orthoformate in a round-bottom flask.

  • Thermodynamic Driving Force: Reflux the mixture for 6 hours. Causality: Triethyl orthoformate acts as both the methine carbon source and a chemical water scavenger. By trapping the water generated during condensation, it prevents the hydrolysis of the delicate imine intermediate.

  • Purification & Validation: Cool to room temperature, filter the solid, and confirm the exact mass of the cyclized product via HRMS (High-Resolution Mass Spectrometry).

Protocol 3: In Vitro Functional Kinase Assay

Objective: Validate the biological efficacy of the synthesized scaffold.

  • Assay Preparation: Incubate the purified derivative with recombinant Aurora-A kinase and an ATP-competitive fluorescent probe.

  • Control Matrix (Self-Validation): Run the assay concurrently with a vehicle control (DMSO, negative) and Doxorubicin (positive control). The assay is only considered valid if the Doxorubicin IC50 falls within its established calibration curve.

  • Data Acquisition: Measure fluorescence polarization to determine the IC50 of the new derivative.

Workflow S1 Step 1: Nucleophilic Substitution S2 TLC & NMR Validation S1->S2 Intermediate S3 Step 2: Multi-Component Condensation S2->S3 Verified Precursor S4 HRMS & Yield Calculation S3->S4 Crude Product S5 Step 3: In Vitro Functional Assays S4->S5 Pure Scaffold

Fig 2: Self-validating synthetic workflow for phenyl sulfonyl ethanone scaffolds.

Conclusion

Phenyl sulfonyl ethanone derivatives represent a masterclass in rational drug design. By leveraging the unique electronic parameters and steric bulk of the sulfonyl group, researchers can precisely tune these scaffolds to target diverse biological pathways—from ATP-competitive kinase inhibition in oncology to non-azole fungal cell wall disruption. Adhering to strict, self-validating synthetic protocols ensures that these highly reactive precursors are reliably transformed into potent, life-saving therapeutics.

References

  • Source: nih.
  • Source: nih.
  • Phenoxyphenyl Sulfone N-Formylhydroxylamines (Retrohydroxamates)
  • 4-(Phenylsulfonyl)
  • Source: tandfonline.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one as a Targeted Covalent Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary The compound 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

The compound 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one represents a highly versatile class of bifunctional molecules used in covalent drug discovery and chemical proteomics. Operating as a Targeted Covalent Inhibitor (TCI), this molecule combines a hydrophobic, sterically demanding recognition element (the azepane-1-sulfonyl moiety) with a highly reactive electrophilic warhead (the α -bromoacetophenone group)[1][2].

In modern drug development, such α -haloketone-based fragments are deployed as "activity-based probes" or primary screening hits to map covalent-druggable cysteines across the proteome[3]. By anchoring into deep hydrophobic pockets and irreversibly alkylating proximal nucleophiles, this compound serves as a powerful tool for Target Identification (Target ID), structural biology, and the design of softer, clinical-grade covalent therapeutics.

Mechanistic Rationale & Chemical Logic

The efficacy of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one relies on a two-step kinetic process: initial reversible binding ( KI​ ) followed by irreversible covalent bond formation ( kinact​ ).

The Recognition Moiety: Azepane-1-sulfonyl

Non-covalent affinity is driven by the para-substituted azepane-1-sulfonyl group.

  • The Sulfonyl Linker: Acts as a rigid, strong bi-dentate hydrogen-bond acceptor, often interacting with backbone amides in a protein's binding pocket.

  • The Azepane Ring: A 7-membered saturated heterocycle. Unlike flat aromatic rings, azepane adopts a puckered conformation that provides unique three-dimensional steric bulk. This allows it to optimally fill deep, transient hydrophobic sub-pockets (such as the S1' pocket in proteases or allosteric sites in kinases) that standard planar fragments cannot exploit.

The Covalent Warhead: α -Bromoacetophenone

Once the non-covalent complex is formed, the α -bromoacetophenone warhead is brought into proximity with a nucleophilic residue (predominantly the thiolate of Cysteine or the imidazole of Histidine)[2].

  • Reaction Mechanism: The warhead undergoes a rapid, irreversible SN​2 alkylation, displacing the bromide ion.

  • Causality in Probe Design: While clinical drugs often utilize "soft" electrophiles like acrylamides (which undergo reversible or slow Michael additions), α -haloketones are "harder" and more reactive[1]. This high intrinsic reactivity is deliberate in early-stage research: it ensures that any accessible cysteine in the pocket is mapped and trapped, providing a definitive structural footprint of the binding site before optimizing the warhead for physiological safety.

Mechanism Target Target Protein (Free Thiol, -SH) Complex Non-Covalent Complex (Reversible Binding) Target->Complex Recognition (Azepane-pocket) Inhibitor Azepane-Bromoethanone (Electrophile) Inhibitor->Complex Adduct Covalent Adduct (Irreversible Alkylation) Complex->Adduct SN2 Reaction (- HBr)

Figure 1: Two-step binding mechanism of the targeted covalent inhibitor.

Physicochemical & Structural Properties

Proper handling and assay design require an understanding of the probe's physicochemical properties. The table below summarizes the key metrics for 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one.

PropertyValue / DescriptionImpact on Assay Design
Molecular Weight 360.27 g/mol Ideal fragment/lead-like size for crystallographic soaking.
LogP (Estimated) ~2.8 - 3.2Good membrane permeability for in-cell assays; requires DMSO stock.
Primary Targets Cysteine (Thiolate), HistidineRequires reducing environments (TCEP) to keep cysteines active.
Reaction Type Irreversible SN​2 AlkylationTime-dependent inhibition; IC 50​ will shift with incubation time.
Stability Sensitive to strong nucleophilesAvoid buffers with DTT, β -mercaptoethanol, or primary amines (Tris).

Experimental Protocols

To ensure scientific integrity, every covalent probe must be validated through self-validating systems. The following protocols establish target engagement, verify the 1:1 stoichiometry of the covalent adduct, and map proteome-wide selectivity.

Protocol A: In Vitro Validation via Intact Protein Mass Spectrometry

Purpose: To confirm that the inhibitor forms a 1:1 covalent adduct with the target protein and to rule out non-specific multi-labeling.

Reagents & Preparation:

  • Protein: Purified recombinant target protein (e.g., 10 µM) in HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Do not use Tris or DTT. Use 1 mM TCEP to maintain reduced cysteines.

  • Inhibitor: 10 mM stock of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one in 100% LC-MS grade DMSO.

Step-by-Step Method:

  • Incubation: Aliquot 50 µL of the protein solution (10 µM). Add the inhibitor to a final concentration of 50 µM (5x molar excess). Ensure final DMSO concentration is 1%.

  • Time-Course: Incubate the reaction at room temperature. Take 10 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Quench the reaction aliquots by adding 1 µL of 10% formic acid to lower the pH and halt the SN​2 alkylation.

  • LC-MS Analysis: Inject the quenched samples onto a C4 or C8 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra (e.g., using MaxEnt1).

  • Self-Validation Control: Run a parallel assay using a Cys-to-Ala mutant of the target protein. A lack of mass shift in the mutant confirms that the alkylation is strictly dependent on the target cysteine.

Expected Outcome: The wild-type protein should exhibit a mass shift of +279.1 Da (Mass of inhibitor minus HBr), transitioning from 0% to 100% labeled over 60 minutes.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To determine the proteome-wide selectivity of the inhibitor in native cell lysates. Because this specific compound lacks an alkyne/azide tag for direct enrichment, it is utilized in a competitive ABPP format against a broad-spectrum reactive probe (e.g., Iodoacetamide-Alkyne, IA-Alkyne)[4][5].

Step-by-Step Method:

  • Lysate Preparation: Lyse cells (e.g., HEK293T) in PBS using sonication. Clear by centrifugation and adjust protein concentration to 2 mg/mL.

  • Competitor Pre-Incubation: Treat 500 µL of lysate with the azepane-bromoethanone inhibitor (e.g., 10 µM) or DMSO vehicle for 60 minutes at 37°C. Logic: The inhibitor will covalently block its specific target cysteines.

  • Broad-Spectrum Labeling: Add IA-Alkyne (100 µM) to all samples for 1 hour at room temperature to label all remaining, unblocked cysteines.

  • Click Chemistry (CuAAC): Add a click mixture containing Biotin-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO 4​ (1 mM). React for 1 hour.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using Streptavidin-agarose beads. Wash extensively, then perform on-bead tryptic digestion overnight.

  • Quantitative LC-MS/MS: Analyze the peptides using tandem mass spectrometry (e.g., Orbitrap).

Data Interpretation: Peptides that show a significant reduction in MS intensity in the inhibitor-treated sample versus the DMSO control represent the specific targets of the azepane-bromoethanone inhibitor.

Workflow Lysate 1. Native Cell Lysate (Active Proteome) Compete 2. Pre-incubate with Azepane-Bromoethanone Lysate->Compete Label 3. Label remaining Cys with IA-Alkyne Probe Compete->Label Enrich 4. CuAAC Click Chemistry & Streptavidin Enrichment Label->Enrich Digest 5. On-Bead Tryptic Digestion Enrich->Digest LCMS 6. Quantitative LC-MS/MS (Target Identification) Digest->LCMS

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Quantitative Data Presentation

When evaluating the competitive ABPP data, results are typically structured to highlight the dose-dependent protection of specific cysteines. Below is a representative data structure summarizing target engagement.

Protein TargetCysteine ResidueDMSO Control (IA-Alkyne Intensity)Inhibitor [1 µM] IntensityInhibitor [10 µM] IntensityCalculated Target Engagement (%)
Target Kinase XCys-4811.50 x 10 6 0.75 x 10 6 0.05 x 10 6 96.6%
Off-Target Protease YCys-1452.10 x 10 6 2.05 x 10 6 1.80 x 10 6 14.2%
Housekeeping (GAPDH)Cys-1525.50 x 10 6 5.45 x 10 6 5.40 x 10 6 1.8%

Table 1: Representative LC-MS/MS competitive ABPP data demonstrating selective target engagement by the azepane-bromoethanone inhibitor.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Available at:[Link]

  • Cravatt Lab. (n.d.). Research: Activity-Based Protein Profiling (ABPP). The Scripps Research Institute. Available at:[Link]

  • Sutanto, F., Konstantinidou, M., & Dömling, A. (2023). Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors. Pharmaceuticals. Available at:[Link]

  • Gao, K., et al. (2022). Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network. Research. Available at:[Link]

Sources

Application

Application Note: 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one as a Bifunctional Intermediate in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and signal transduction modulation, the design of small-molecule kinase inhibitors relies heavily on modular, bifunctional building blocks. 1-[4-(azepane-1-sulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the design of small-molecule kinase inhibitors relies heavily on modular, bifunctional building blocks. 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one (CAS: 852956-30-0) is a highly versatile synthetic intermediate that bridges two critical pharmacophoric requirements. It features a highly reactive α -bromo ketone—an ideal electrophile for constructing heterocyclic hinge-binding motifs—and an azepane-1-sulfonyl tail, which acts as a lipophilic probe designed to occupy the solvent-exposed regions or allosteric pockets of kinases. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing this compound in drug discovery workflows.

Physicochemical Profiling

The structural features of this intermediate directly influence the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the final active pharmaceutical ingredient (API). The incorporation of the saturated, seven-membered azepane ring introduces significant sp3 character ( Fsp3​ ), which disrupts crystal packing, thereby improving aqueous solubility and reducing off-target toxicity compared to flat, fully aromatic systems.

PropertyValueStructural Significance
Chemical Name 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-oneBifunctional scaffold (Electrophile + PK Modulator)
CAS Registry Number 852956-30-0Standardized tracking
Molecular Formula C14​H18​BrNO3​S High atom economy for fragment-based design
Molecular Weight 360.27 g/mol Leaves ~140 g/mol budget for hinge-binder addition
Hydrogen Bond Donors 0Minimizes desolvation penalty during binding
Hydrogen Bond Acceptors 4Sulfonyl oxygens can engage in water-mediated networks

Mechanistic Rationale in Kinase Inhibitor Design

The Heterocyclic Hinge-Binder Precursor

The α -bromo ketone moiety is a classic, highly reactive electrophile. The adjacent carbonyl group increases the electrophilicity of the α -carbon, while the bromide acts as an excellent leaving group. In kinase inhibitor synthesis, this moiety is predominantly leveraged to synthesize 2-aminothiazoles via the Hantzsch thiazole synthesis. Once formed, the thiazole core acts as a bioisostere for the adenine ring of ATP, forming critical, directional hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Cys, Leu, or Met residues depending on the specific kinase)[1].

The Solvent-Exposed/Hydrophobic Probe

While the newly formed heterocycle anchors the molecule to the hinge region, the azepane-1-sulfonyl group projects outward. Structural biology studies have demonstrated that sulfonamide appendages are highly effective at directing molecules toward the solvent-exposed region of the kinase ATP-binding site[2]. By pointing toward the solvent interface, the bulky azepane ring enhances target selectivity without clashing with the highly conserved residues deep within the ATP pocket. Furthermore, the sulfonamide linkage provides metabolic stability against oxidative cleavage, a common liability in standard ether or amine linkers.

Experimental Protocols

The following protocols detail the transformation of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one into functional kinase inhibitor scaffolds.

Protocol 1: Synthesis of 2-Aminothiazole Kinase Intermediates (Hantzsch Cyclization)

Causality & Design: The Hantzsch synthesis involves the condensation of the α -bromo ketone with a substituted thiourea[3]. Ethanol is selected as the solvent because it solubilizes both the polar thiourea and the lipophilic bromoethanone, while its protic nature facilitates the initial nucleophilic attack of the sulfur atom on the α -carbon[1]. A mild base ( NaHCO3​ ) is incorporated to neutralize the hydrobromic acid byproduct, preventing the degradation of the sulfonamide linkage and driving the final dehydration step to completion.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the selected substituted thiourea (1.2 equivalents) in absolute ethanol to achieve a 0.2 M concentration.

  • Neutralization & Addition: Add NaHCO3​ (1.5 equivalents) to the stirring solution. Slowly add 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one (1.0 equivalent) portion-wise over 10 minutes at room temperature. Note: Gradual addition controls the exothermic nucleophilic substitution and minimizes self-condensation side reactions.

  • Cyclization: Heat the reaction mixture to reflux (78°C). Monitor the reaction progress via TLC (typically requires 2-4 hours). The intermediate hydroxythiazoline undergoes spontaneous dehydration at this temperature to form the aromatic 2-aminothiazole ring[1].

  • Workup: Upon complete consumption of the starting material, cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between ethyl acetate (30 mL) and distilled water (30 mL).

  • Purification: Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure thiazole derivative.

Protocol 2: Synthesis of Imidazole-Based Hinge Binders

Causality & Design: Replacing thiourea with an amidine allows for the synthesis of substituted imidazoles. Imidazoles offer an alternative hydrogen-bonding profile (acting simultaneously as H-bond donors and acceptors), which is often critical for overcoming acquired resistance mutations in the kinase hinge region.

Step-by-Step Methodology:

  • Preparation: Suspend the amidine hydrochloride (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) (0.15 M).

  • Activation: Add anhydrous K2​CO3​ (3.0 equivalents) to free-base the amidine. Stir vigorously for 30 minutes at room temperature.

  • Condensation: Add the α -bromo ketone (1.0 equivalent) dropwise. Elevate the temperature to 80°C and stir for 6-8 hours. The polar aprotic nature of DMF accelerates the cyclocondensation while keeping the ionic intermediates solvated.

  • Isolation: Quench the reaction by pouring the mixture into ice water (3x volume) to precipitate the crude imidazole. Filter under vacuum, wash the filter cake with cold water, and recrystallize from hot ethanol to achieve >95% purity.

Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways utilizing the bifunctional precursor and maps how the resulting structural domains interact with the kinase target.

G cluster_0 Bifunctional Precursor cluster_1 Heterocycle Formation (Hinge Binders) cluster_2 Kinase Target Engagement A 1-[4-(azepane-1-sulfonyl)phenyl] -2-bromoethan-1-one B Thiourea (Hantzsch Synthesis) A->B Pathway 1 C Amidine (Cyclocondensation) A->C Pathway 2 G Solvent-Exposed Region (Azepane-1-sulfonyl Tail) A->G Retained Motif Directs D Thiazole Scaffold B->D EtOH, Reflux E Imidazole Scaffold C->E DMF, 80°C F ATP Hinge Region (Hydrogen Bonding) D->F Binds E->F Binds

Caption: Workflow of α-bromo ketone cyclization into kinase hinge-binders and their target engagement.

Analytical Validation

To ensure the integrity of the synthesized kinase inhibitors, the following analytical validations must be performed:

  • LC-MS: Confirm the exact mass. The presence of the azepane ring typically yields a strong [M+H]+ ion in positive electrospray ionization (ESI+).

  • 1H NMR (400 MHz, DMSO-d6): Verify the disappearance of the α -bromo protons (typically a singlet around δ 4.5-4.9 ppm) and the appearance of the heterocyclic aromatic proton (e.g., thiazole C5-H around δ 7.2-7.5 ppm). The azepane methylene protons should integrate clearly between δ 1.5-3.5 ppm.

  • HPLC: Ensure >95% purity using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA) before advancing compounds to in vitro kinase profiling assays.

References[1] BenchChem. Application of 2-Bromopentan-3-one in Medicinal Chemistry: Synthesis of Bioactive Heterocycles. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-coqsfRTblD_aXA_t2C8ck2WO8PiHFGRTg1X9GnMKTl-qCJ47XlmgTCT8COIj1q_9ecwd9tOfHnS9CBmRLCHRNfpN2LzkEe7MxhKAEUFFu1KHqoGDimTs2VUV6LxvgHoYpvXhP9VAW0xRgYbaKsLZFGTIDMoyBw0erdHJNgRBRK0XU_sqU9E11q32ikSQ9Mcc-8r1rVoljeCHlQfbR_7XfxoXmbfmRxWqPCHxHfxIKwy_WVPJ4YxsRqE=[2] Journal of Pharma Insights and Research. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmhTaLJkG2tbFGP7AWXftDM0bXQ-Ce_DKUbXa_zgoQMoOuxoknLmEUmZLT6_EBpDqdJIM4pjjRNoYxiiL-KlN6ajYd0voi1L5aG0_5UMAyxYXt7I4eKL599YJL7lHOb-gGL_dzL0vLX0ksoGYufgyYHhkAtJl1jxSV3Uo=[3] Nature Chemical Biology (via NIH). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYFNrATYHBpTcb79NJodQrHxhZ9-5BZcKwpQH_y0S8viNx-KK6CLBewBOBFre1ubRZ2LhE3V8wktZjUsDV5nUhTMOOR2yvzMh8VMrD-fLFL62AlIEKGybm__LXm-TCCBZKvZEwSgZHIUdk21M=[4] Proceedings of the National Academy of Sciences (via NIH). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJBTGWdx-mc2rViCv_Xr84xmitT3shl2719FEgkfsQ97n2G3zqSZxWr5xnhaiafyr2dfruwzHmCvdDOwJDUgyxggfyyzx5_r6tS1Vim3lW6IT6LsRTQn7HE0-BhW3GQrx2HKAqkv2zabweUOSC

Sources

Method

Application Note: Alkylation Protocols Utilizing 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one

Introduction & Mechanistic Rationale The compound 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one (CAS: 852956-30-0) is a highly reactive, bifunctional α -bromo ketone. It features an electrophilic phenacyl bromide c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one (CAS: 852956-30-0) is a highly reactive, bifunctional α -bromo ketone. It features an electrophilic phenacyl bromide core coupled with a lipophilic azepane-1-sulfonyl moiety. In modern drug discovery, the sulfonamide group acts as a "molecular chimera," capable of forming robust hydrogen bond networks while simultaneously interacting with unipolar protein environments[1].

The strategic value of this building block lies in its two contiguous electrophilic centers: the α -halocarbon and the carbonyl carbon[2]. The strong electron-withdrawing nature of the adjacent carbonyl group significantly lowers the LUMO energy of the carbon-bromine bond, making the α -carbon exceptionally susceptible to SN​2 nucleophilic attack. Depending on the nucleophile, this compound can undergo direct alkylation (with amines or sulfinates)[3] or cascade cyclocondensation (with binucleophiles like thiourea) to form complex heterocyclic hybrids[2].

Experimental Workflows

Protocol A: Hantzsch Thiazole Synthesis (Cyclocondensation)

Objective: Synthesis of 4-(4-(azepane-1-sulfonyl)phenyl)thiazol-2-amine derivatives via a (3 + 2) heterocyclization reaction.

Causality & Design: Ethanol is selected as the solvent because its protic nature solubilizes both the lipophilic phenacyl bromide and the polar thiourea, while facilitating the crucial proton transfers required for the final dehydration step[2]. No strong external base is used initially; this prevents the competitive base-catalyzed hydrolysis of the α -bromo ketone.

Self-Validation: The protocol is self-validating through phase change. The transition of the reaction mixture from a clear solution to a thick suspension (precipitation of the target thiazole hydrobromide salt) serves as a reliable, visual indicator of successful cyclocondensation, allowing for isolation without complex chromatography.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the selected thiourea derivative in 15 mL of absolute ethanol.

  • Electrophile Addition: Slowly add 1.0 mmol of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one to the stirring solution at room temperature.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 70–80 °C for 2–4 hours.

  • Precipitation: Cool the reaction mixture to room temperature, then transfer to a 4 °C ice bath for 30 minutes to maximize the precipitation of the hydrobromide salt.

  • Neutralization & Isolation: Filter the precipitate under vacuum and wash with cold ethanol (2 x 5 mL). Suspend the solid in 20 mL of distilled water and neutralize with saturated aqueous NaHCO3​ to pH 8 to liberate the free base.

  • Extraction: Extract the aqueous suspension with dichloromethane (3 x 20 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure thiazole hybrid.

Hantzsch A 1-[4-(azepane-1-sulfonyl)phenyl] -2-bromoethan-1-one C S-Alkylation (Isothiourea Intermediate) A->C + Thiourea (- HBr) B Thiourea (Nucleophile) B->C D Intramolecular Cyclization (Hemithioacetal) C->D Nucleophilic Attack (N to C=O) E Dehydration (-H2O) 2-Aminothiazole Hybrid D->E - H2O

Mechanistic pathway of the Hantzsch thiazole synthesis via S-alkylation and cyclization.

Protocol B: Direct N-Alkylation of Heterocyclic Amines

Objective: Synthesis of N-alkylated heterocycles (e.g., piperazine or isatin derivatives) for structural diversification.

Causality & Design: A polar aprotic solvent (DMF or NMP) is utilized to leave the deprotonated amine unsolvated, thereby maximizing its nucleophilicity[4]. Potassium carbonate ( K2​CO3​ ) or Cesium carbonate ( Cs2​CO3​ ) is chosen as a mild, insoluble base that acts as an acid scavenger for the generated HBr without inducing base-catalyzed degradation of the electrophile. Dropwise addition of the electrophile ensures it remains the limiting reagent in solution, suppressing unwanted bis-alkylation.

Self-Validation: The reaction progress is self-validating via Thin-Layer Chromatography (TLC). The complete consumption of the UV-active phenacyl bromide starting material (Rf ~0.6 in 3:1 Hexanes/EtOAc) and the appearance of a more polar, ninhydrin-active product spot confirms successful C-N bond formation.

Step-by-Step Methodology:

  • Deprotonation: Suspend 1.2 mmol of the secondary amine (e.g., 1-Boc-piperazine or isatin) and 2.0 mmol of anhydrous K2​CO3​ in 10 mL of dry DMF. Stir at room temperature for 30 minutes under an inert argon atmosphere.

  • Electrophile Addition: Dissolve 1.0 mmol of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one in 5 mL of dry DMF. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. For sterically hindered amines, gentle heating to 50 °C or short-burst microwave irradiation may be required to drive the reaction to completion[4].

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 25 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 20 mL) to effectively remove residual DMF. Dry over MgSO4​ , filter, and evaporate the solvent.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate the pure N-alkylated sulfonamide hybrid.

AlkylationWorkflow Step1 1. Deprotonation Amine + K2CO3 in DMF Step2 2. Electrophile Addition Dropwise Bromoethanone Step1->Step2 Step3 3. S_N2 Reaction Stir at RT (4-6 h) Step2->Step3 Step4 4. Aqueous Workup Quench & Extract (EtOAc) Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5 Step6 Pure N-Alkylated Sulfonamide Hybrid Step5->Step6

Step-by-step experimental workflow for the direct N-alkylation of secondary amines.

Quantitative Data Presentation

The table below summarizes the expected reaction parameters and yields when utilizing phenacyl bromides across various alkylation pathways, demonstrating the compound's versatility.

Table 1: Quantitative Reaction Parameters for Alkylation Workflows
Nucleophile TypeExample ReagentReaction PathwayCatalyst / BaseSolventTemp (°C)Typical Yield (%)
Thiourea PhenylthioureaHantzsch CyclocondensationNone / Cat. Et₃NEthanol70–8075–95
Secondary Amine 1-Boc-piperazineDirect N-AlkylationK₂CO₃ (2.0 eq)DMF2560–85
Heterocycle IsatinDirect N-AlkylationCs₂CO₃ (1.5 eq)NMP25 or MW65–90
Sulfinate Anion Sodium benzenesulfinateS-Alkylation (Sulfone Synthesis)Cs₂CO₃ (2.0 eq)EtOH25–6080–96

References[4] Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Semantic Scholar.https://www.semanticscholar.org/paper/Simple-and-Efficient-Microwave-Assisted-N-Alkylation-of-Isatin[2] Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.https://doi.org/10.1021/acsomega.3c10299[1] Sulfonamide Moiety as “Molecular Chimera” in the Design of New Drugs. Current Medicinal Chemistry.https://www.researchgate.net/publication/353805364_Sulfonamide_Moiety_as_Molecular_Chimera_in_the_Design_of_New_Drugs[3] Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry.https://doi.org/10.1021/acs.joc.6b02660

Sources

Application

Application Note: Synthesis of Novel Heterocyclic Scaffolds from 1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one

Introduction & Chemical Profiling The compound 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one (CAS: 852956-30-0) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one (CAS: 852956-30-0) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. It merges a reactive α -bromoketone moiety with a pharmacologically privileged azepane-1-sulfonyl group .

The azepane ring—a seven-membered saturated nitrogen heterocycle—imparts unique steric bulk and lipophilicity compared to its smaller piperidine or pyrrolidine homologues. When coupled as a sulfonamide, it frequently enhances metabolic stability and target residence time, making it a valuable moiety in the design of CNS therapeutics and enzyme inhibitors. The adjacent α -bromoketone acts as a highly reactive bis-electrophile, primed for divergent cyclization reactions to generate diverse heterocyclic scaffolds such as thiazoles, imidazo[1,2-a]pyridines, and 1,2,3-triazoles.

Table 1: Physicochemical Properties & Reactivity Profile
PropertyValue / Description
Chemical Name 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one
CAS Number 852956-30-0
Molecular Formula C14H18BrNO3S
Molecular Weight 360.27 g/mol
Primary Reactive Site 1 C-Br bond (C2): Highly susceptible to SN​2 nucleophilic displacement.
Primary Reactive Site 2 Carbonyl (C1): Susceptible to nucleophilic attack and condensation.
Handling Precautions α -bromoketones are potent lachrymators and skin irritants. Handle strictly in a fume hood.

Synthesis of Thiazole Scaffolds (Hantzsch Protocol)

The Hantzsch thiazole synthesis is the most robust method for converting α -bromoketones into 2,4-disubstituted thiazoles .

Mechanistic Causality: The reaction is initiated by the nucleophilic attack of the soft sulfur atom of a thioamide or thiourea on the soft electrophilic α -carbon of the bromoketone, displacing the bromide ion. The sulfur is favored over nitrogen for the initial attack due to its higher polarizability. Subsequent intramolecular condensation occurs when the adjacent nitrogen attacks the hard carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

Hantzsch A 1-[4-(Azepane-1-sulfonyl)phenyl] -2-bromoethan-1-one C S-Alkylation Intermediate (Nucleophilic attack on α-carbon) A->C + B Thioamide / Thiourea B->C D Cyclization (Amine attacks carbonyl) C->D - HBr E Dehydration (Aromatization) D->E - H2O F Thiazole Scaffold E->F

Mechanistic pathway of the Hantzsch thiazole synthesis.
Step-by-Step Protocol
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one (1.0 mmol, 360 mg) in absolute ethanol (15 mL).

  • Reagent Addition: Add the desired thioamide or thiourea derivative (1.1 mmol) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2 to 4 hours. Monitor the consumption of the bromoketone via TLC (Hexanes:EtOAc, 3:1).

  • Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product typically precipitates as the hydrobromide salt.

  • Workup & Purification: Filter the precipitate under vacuum and wash with cold ethanol (2 × 5 mL). To obtain the free base, suspend the solid in water, neutralize with saturated aqueous NaHCO3​ , extract with dichloromethane (3 × 15 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Synthesis of Imidazo[1,2-a]pyridine Scaffolds

Imidazo[1,2-a]pyridines are privileged pharmacophores found in numerous marketed drugs (e.g., zolpidem, alpidem). They are readily synthesized via the bimolecular condensation of α -bromoketones with 2-aminopyridines .

Mechanistic Causality: 2-Aminopyridine acts as an ambidentate nucleophile. The endocyclic pyridine nitrogen is more electron-rich than the exocyclic amine (due to the delocalization of the exocyclic lone pair into the ring). Therefore, the endocyclic nitrogen preferentially attacks the α -carbon of the bromoketone to form a pyridinium intermediate. The exocyclic amine then undergoes intramolecular nucleophilic addition to the carbonyl, followed by dehydration to aromatize the fused bicyclic system.

Imidazo A α-Bromoketone (Bis-electrophile) C Pyridinium Intermediate (Endocyclic N attacks α-carbon) A->C B 2-Aminopyridine (Ambidentate nucleophile) B->C D Intramolecular Condensation (Exocyclic N attacks Carbonyl) C->D Base / -HBr E Imidazo[1,2-a]pyridine Scaffold (Aromatization via dehydration) D->E -H2O

Stepwise formation of the imidazo[1,2-a]pyridine core.
Step-by-Step Protocol
  • Preparation: Dissolve the α -bromoketone (1.0 mmol, 360 mg) and the substituted 2-aminopyridine (1.2 mmol) in acetonitrile (10 mL).

  • Base Addition: Add sodium bicarbonate ( NaHCO3​ , 1.5 mmol) to the mixture. Note: The base acts as an acid scavenger to neutralize the generated HBr, preventing the protonation of the 2-aminopyridine and driving the reaction forward.

  • Reaction: Reflux the mixture at 85 °C for 4–6 hours under an inert nitrogen atmosphere.

  • Workup: Cool the mixture, dilute with water (20 mL), and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane:Methanol (98:2 to 95:5) to yield the pure imidazo[1,2-a]pyridine derivative.

Synthesis of 1,2,3-Triazole Scaffolds via CuAAC

The conversion of the α -bromoketone to an α -azidoketone enables the introduction of a 1,2,3-triazole ring via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Mechanistic Causality: Sodium ascorbate is utilized to reduce the stable Cu(II) salt ( CuSO4​ ) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of the terminal alkynes (Glaser coupling) and ensures regioselective formation of the 1,4-disubstituted triazole.

Step-by-Step Protocol
  • Azidation: To a solution of the α -bromoketone (1.0 mmol) in DMF (5 mL), add sodium azide ( NaN3​ , 1.5 mmol). Stir at room temperature for 2 hours. Quench with water and extract with diethyl ether to isolate the intermediate α -azidoketone. Caution: Avoid halogenated solvents during azidation to prevent the formation of explosive polyazidomethanes.

  • Click Cycloaddition: Dissolve the crude α -azidoketone (approx. 1.0 mmol) and a terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Addition: Add CuSO4​⋅5H2​O (0.1 mmol, 10 mol%) followed by sodium ascorbate (0.2 mmol, 20 mol%).

  • Reaction & Workup: Stir vigorously at room temperature for 12 hours. Dilute with water, extract with EtOAc, dry, and concentrate. Purify via recrystallization or flash chromatography.

Comparative Scaffold Data & Yields

Table 2: Summary of Reaction Parameters for Scaffold Divergence
Target ScaffoldReagentCatalyst / BaseSolventTemp / TimeTypical YieldPurification Method
Thiazole Thioamide / ThioureaNone requiredEtOH80 °C / 2-4 h75 - 90%Filtration & Recrystallization
Imidazo[1,2-a]pyridine 2-Aminopyridine NaHCO3​ MeCN85 °C / 4-6 h65 - 85%Flash Chromatography
1,2,3-Triazole NaN3​ , then Alkyne CuSO4​ / Ascorbatet-BuOH/ H2​O RT / 12 h80 - 95%Extraction & Recrystallization

References

  • Chinnaraja, E., et al. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules (MDPI), 2021. Available at:[Link]

  • Silva, A., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2023. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of α-Bromo Ketone Compounds

Welcome to the Technical Support Center for α-bromo ketone purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these versatile but of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for α-bromo ketone purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these versatile but often unstable synthetic intermediates. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific compound.

Part 1: Safety First - Essential Handling & Hazard Mitigation

Before any purification attempt, it is critical to recognize that α-bromo ketones are potent electrophiles and, as a class, are considered lachrymatory, corrosive, and toxic.[1][2] Their high reactivity is precisely what makes them useful in synthesis and also what makes them hazardous.

Q: What are the primary hazards associated with α-bromo ketones and what immediate precautions should I take?

A: The primary hazards are severe irritation and chemical burns upon contact with skin and eyes, and respiratory tract irritation if inhaled. Many are potent lachrymators (tear-inducing agents).[1]

Core Safety Protocol:

  • Engineered Controls: Always handle α-bromo ketones and their solutions in a certified chemical fume hood with high-flow ventilation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a full-face shield. Standard safety glasses are insufficient.

    • Gloves: Use heavy-duty, chemically resistant gloves (e.g., butyl rubber or laminate). Double-gloving is recommended. Inspect gloves for any sign of degradation before and during use.

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have a quench solution, such as sodium thiosulfate or sodium bisulfite, readily available to neutralize spills.

Part 2: Troubleshooting Purification Workflows

This section addresses the most common and frustrating issues encountered during the purification of α-bromo ketones in a question-and-answer format.

Q: My α-bromo ketone is decomposing on my silica gel column. What's happening and how can I prevent it?

A: This is the most frequent challenge. Standard silica gel is acidic (pH ~6.5-7.5) due to the presence of silanol (Si-OH) groups on its surface.[3] These acidic sites can catalyze the decomposition of sensitive α-bromo ketones, often through an acid-catalyzed enolization followed by elimination of HBr or other side reactions.

The Solution: Deactivation of the Stationary Phase.

The key is to neutralize these acidic sites. This is most effectively done by adding a small amount of a basic modifier, like triethylamine (TEA), to your eluent system.[4]

Experimental Protocol 1: Flash Chromatography on TEA-Deactivated Silica Gel
  • Solvent System Selection (TLC):

    • Prepare your developing solvent (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Add 1-2% triethylamine by volume to this solvent system.

    • Run a TLC of your crude material using both the neat solvent and the TEA-containing solvent. You will often observe significantly less streaking and a well-defined spot for your product in the lane with TEA. The ideal Rf value for column separation is between 0.2-0.4.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase (containing 1-2% TEA).[5]

    • Pack your column with this slurry.

    • Equilibrate the column by flushing with at least 5 column volumes of the mobile phase to ensure the entire stationary phase is neutralized.

  • Sample Loading & Elution:

    • Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Run the column as you normally would, collecting fractions and monitoring by TLC.

  • Purity Check (Self-Validation):

    • After combining the pure fractions and evaporating the solvent, take a ¹H NMR spectrum. Confirm the disappearance of signals corresponding to the starting ketone and other impurities. The presence of residual triethylamine (a broad singlet around ~1.0 ppm and a quartet around ~2.5 ppm) is common and can typically be removed by co-evaporation with a solvent like toluene or under high vacuum if necessary.

Q: I can't separate my product from the unreacted starting ketone. They have almost the same Rf value. What are my options?

A: This is a common issue, especially when the only difference is the addition of a single bromine atom, which may not significantly alter polarity.[6]

  • Option 1: Optimize Chromatography. Try using a less polar solvent system (e.g., transitioning from Hexanes:EtOAc to Hexanes:DCM or pure toluene). This can often exaggerate small polarity differences, improving separation. Running a longer column with a shallower gradient can also enhance resolution.

  • Option 2: Recrystallization. If your product is crystalline, this is often the best method. The challenge with α-bromo ketones is that even minor impurities can cause them to "oil out" of solution.[6]

Experimental Protocol 2: Optimizing Recrystallization of α-Bromo Ketones
  • Solvent Screening: The goal is to find a solvent (or solvent pair) where your product is soluble when hot but sparingly soluble when cold, while the starting material remains soluble (or vice-versa).

    • Good single-solvent candidates: Isopropanol, ethanol, methanol, hexanes.

    • Good solvent-pair candidates: Dichloromethane/hexanes, Ethyl acetate/hexanes, Toluene/hexanes.

  • Procedure:

    • Dissolve the crude material in the minimum amount of boiling solvent. If using a solvent pair, dissolve in the more soluble solvent first.

    • If the solution is colored by impurities, you can add a small amount of activated charcoal and hot-filter the mixture (use caution with flammable solvents).

    • Slowly add the anti-solvent (the one your compound is less soluble in) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the first solvent to make it clear again.

    • Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming pure, well-defined crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Purity Check (Self-Validation):

    • Check the melting point of your crystals. A sharp melting point close to the literature value is a strong indicator of high purity.

    • Run a TLC of the recrystallized material against the crude starting material. You should see a single, clean spot for your product.

Q: My reaction produced a mixture of mono- and di-brominated products. How can I remove the di-bromo impurity?

A: Di-brominated byproducts are a frequent consequence of pushing reactions to completion.[1]

  • Chromatography: This is usually the most effective method. The di-bromo compound is typically less polar than the mono-bromo product and will elute first. Use the deactivated silica gel protocol above for the best results.

  • Selective Debromination: In some cases, a chemical method can be used. For instance, selective reduction of α,α-dibromoketones to monobromo ketones is possible under specific photoredox catalysis conditions, though this is more of a synthetic modification than a simple purification.[7] A more classical approach involves using a mild reducing agent that can selectively react with the more reactive di-bromo species.

Part 3: Frequently Asked Questions (FAQs) on Purification & Stability

Q1: Which purification method should I try first?

A: The choice depends on the physical properties of your compound and the main impurities. The following workflow can guide your decision.

G start Crude α-Bromo Ketone is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst  Yes chromatography Proceed to Chromatography is_solid->chromatography  No (It's an oil) cryst_ok Did it form clean crystals? try_cryst->cryst_ok pure_solid Pure Crystalline Product cryst_ok->pure_solid  Yes oiled_out Product 'Oiled Out' or Remained Impure cryst_ok->oiled_out  No oiled_out->chromatography check_stability Check Stability on TLC (with and without 1% TEA) chromatography->check_stability is_stable Stable on Silica? check_stability->is_stable run_deactivated Run Column on TEA-Deactivated Silica is_stable->run_deactivated  Yes (or improved with TEA) decomposes Decomposes on Silica is_stable->decomposes  No (streaks/vanishes) pure_oil Pure Product (Oil or Solid) run_deactivated->pure_oil alt_phase Consider Alternative Phases (Alumina, Florisil) or Distillation (if volatile) decomposes->alt_phase

Q2: How should I store my purified α-bromo ketone?

A: Due to their instability, proper storage is crucial.

  • Temperature: Store at low temperatures, typically in a refrigerator (2-8 °C) or freezer (-20 °C).

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to protect from moisture and oxygen.

  • Light: Keep in an amber vial or a container protected from light, as some compounds can be light-sensitive.

Q3: What are the key signals to look for in ¹H NMR to confirm purity?

A:

  • Absence of Starting Material: The signal for the α-protons in the starting ketone (e.g., a singlet for acetophenone's methyl group at ~2.6 ppm) should be completely gone.

  • Appearance of Product Signal: A new signal for the proton(s) on the bromine-bearing carbon will appear. For a -CH2Br group, this is often a singlet around 4.4-4.7 ppm. For a -CH(Br)- group, it will be a doublet or multiplet, shifted downfield.

  • Integration: The integration of the new α-proton signal should correspond correctly to the other protons in the molecule.

  • Absence of Impurities: Check for the absence of signals from di-brominated products or other byproducts identified from the crude NMR.

By applying these principles and protocols, you can navigate the significant, but surmountable, challenges of purifying α-bromo ketones, ensuring the integrity of your material for subsequent synthetic steps.

Data Summary Table

Impurity TypeCommon CauseRecommended Primary Purification MethodKey Considerations
Unreacted Ketone Incomplete reactionFlash Chromatography or RecrystallizationPolarity can be very similar to the product; may require optimized chromatography conditions.[6]
Di-bromo Ketone Over-bromination (e.g., >1.0 eq. of brominating agent)Flash ChromatographyDi-bromo product is usually less polar and elutes first.[1]
HBr / Acidic Residue Byproduct of bromination with Br₂Aqueous workup (wash with water, sat. NaHCO₃)Must be removed promptly to prevent product decomposition.[1]
Succinimide Byproduct when using N-Bromosuccinimide (NBS)Aqueous workup or filtrationSuccinimide is water-soluble; can also sometimes be filtered off by trituration with a non-polar solvent.
Ring-Brominated Product Use of harsh brominating agents on activated aromatic ringsFlash ChromatographySeparation can be challenging; may require high-resolution chromatography.[8]

References

  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963. Available at: [Link]

  • Reddy, B. M., et al. (2014). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method. Chinese Chemical Letters, 25(1), 179-182. Available at: [Link]

  • De Kimpe, N., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(1), 123. Available at: [Link]

  • Reddit User Discussion (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros. Available at: [Link]

  • König, B., et al. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry, 76(5), 1419–1433. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Supporting Information for Synthesis of 1,2,4,5-Tetra-Substituted Benzenes. Available at: [Link]

  • Nallagoudu, C. G. R., et al. (2013). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). α-Bromoketone synthesis by bromination. Available at: [Link]

  • Patent CN101948374B (2012). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the functionalization of highly activated α -bromoacetophenones. The compound 1-[4-(azepane-1-sulfonyl)phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the functionalization of highly activated α -bromoacetophenones. The compound 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one presents a unique reactivity profile. While the α -bromo ketone scaffold is a potent electrophile widely utilized in the synthesis of pharmaceutical intermediates , the strongly electron-withdrawing para-azepane-1-sulfonyl group drastically increases the electrophilicity of the carbonyl carbon and the acidity of the α -protons.

This guide is designed for drug development professionals and synthetic chemists to navigate the thermodynamic and kinetic nuances of this substrate, ensuring high-yielding, self-validating coupling protocols.

Reaction Optimization Workflow

Before diving into specific troubleshooting, consult the decision matrix below to align your nucleophile class with the correct thermodynamic conditions.

OptimizationWorkflow Start Substrate: 1-[4-(azepane-1-sulfonyl)phenyl] -2-bromoethan-1-one Nuc Determine Nucleophile Class Start->Nuc Amine Primary / Secondary Amine Nuc->Amine Thiol Thiol / Oxygen Nucleophile Nuc->Thiol BaseAmine Base: DIPEA (Non-nucleophilic) Solvent: MeCN Amine->BaseAmine BaseThiol Base: K2CO3 or Cs2CO3 Solvent: THF or DMF Thiol->BaseThiol TempAmine Temp: 0°C → RT (Prevents over-alkylation) BaseAmine->TempAmine TempThiol Temp: 0°C strictly (Prevents Darzens epoxidation) BaseThiol->TempThiol Product Target α-Substituted Ketone (Validate via LC-MS & NMR) TempAmine->Product TempThiol->Product

Workflow for optimizing nucleophilic substitution on an α-bromoacetophenone derivative.

Frequently Asked Questions (FAQs)

Q: How does the para-azepane-1-sulfonyl group alter standard α -bromo ketone reactivity? A: The azepane-1-sulfonyl moiety is a sulfonamide, which is strongly electron-withdrawing via inductive effects (Hammett σp​≈+0.65 ). This depletes electron density from the conjugated phenyl ring and the carbonyl group. Consequently, the SN​2 displacement of the bromide is accelerated, but the carbonyl carbon also becomes a prime target for hard nucleophiles, leading to tetrahedral intermediates that can collapse into unwanted side products .

Q: Why is Diisopropylethylamine (DIPEA) recommended over Potassium Carbonate ( K2​CO3​ ) for amine couplings? A: Causality lies in the physical state and nucleophilicity of the base. K2​CO3​ is an inorganic heterogeneous base; its suspension can create localized micro-environments of high basicity, promoting the deprotonation of the highly acidic α -protons and triggering aldol self-condensation. DIPEA is a bulky, homogeneous, non-nucleophilic organic base that acts purely as a proton sink without attacking the electrophilic carbonyl .

Q: Why should I avoid Dimethylformamide (DMF) when heating this reaction? A: DMF is prone to thermal and base-catalyzed degradation, releasing trace amounts of dimethylamine. Because the 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one substrate is hyper-electrophilic, it will rapidly react with this dimethylamine impurity, generating a N,N -dimethyl α -amino ketone byproduct that is notoriously difficult to separate via standard silica gel chromatography.

Troubleshooting Guide
Issue / SymptomRoot Cause AnalysisCorrective Action
LC-MS shows [M−Br+OH]+ Hydrolysis: Adventitious water acts as a nucleophile. The highly activated α -bromo ketone is rapidly hydrolyzed to an α -hydroxy ketone in the presence of wet solvents or hygroscopic bases.Switch to strictly anhydrous solvents (stored over 3Å molecular sieves). Use anhydrous organic bases (DIPEA) and purge the reaction vessel with Argon.
Formation of bis-alkylated tertiary amines Over-alkylation: When using a primary amine, the resulting secondary α -amino ketone product is less sterically hindered and more nucleophilic than the starting material.Invert stoichiometry: Use a 3- to 5-fold molar excess of the primary amine. Alternatively, add the α -bromo ketone dropwise to the amine solution to ensure the amine is always in excess.
Loss of carbonyl signal in IR/NMR; complex mixture Darzens Epoxidation / Aldol Condensation: Hard nucleophiles (alkoxides) or strong bases attack the hyper-electrophilic carbonyl or deprotonate the acidic α -protons.Avoid strong/hard bases (e.g., NaH, NaOH). Maintain the reaction strictly at 0∘C during nucleophile addition. If using oxygen nucleophiles, switch to a milder base like Cs2​CO3​ in THF.
Quantitative Data: Solvent and Base Optimization

The following table summarizes the optimization of the coupling reaction between 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one and a standard secondary amine (e.g., morpholine).

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Major Byproduct / Observation
1DMF K2​CO3​ 60245Significant degradation / Dimethylamine adduct
2DMFDIPEART465Trace hydrolysis
3THF Et3​N RT1272Sluggish reaction; unreacted starting material
4 MeCN DIPEA 0 → RT 4 88 Clean conversion; no major byproducts

Conclusion: Anhydrous Acetonitrile (MeCN) paired with DIPEA provides the optimal balance of polarity to stabilize the SN​2 transition state while suppressing degradation pathways.

Self-Validating Experimental Protocol: Amine Coupling

This step-by-step methodology is engineered to provide visual and analytical checkpoints (self-validation) to ensure the integrity of the coupling reaction.

Step 1: Substrate Solvation & Base Addition

  • Action: In an oven-dried flask under Argon, dissolve 1.0 eq (e.g., 1.0 mmol) of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one in anhydrous MeCN to achieve a 0.2 M concentration. Add 2.0 eq of anhydrous DIPEA.

  • Causality: MeCN provides necessary polarity without the degradation risks of DMF. DIPEA neutralizes the hydrobromide generated during the reaction.

  • Validation Checkpoint: The solution should remain clear and pale yellow. A rapid color change to dark brown/red indicates premature enolization or degradation due to moisture/impurities.

Step 2: Nucleophile Introduction

  • Action: Cool the reaction mixture to 0∘C using an ice-water bath. Add 1.1 eq of the secondary amine (or 3.0 eq if using a primary amine) dropwise over 10 minutes.

  • Causality: Dropwise addition at 0∘C controls the exothermic nucleophilic attack, suppressing the formation of bis-alkylated byproducts and preventing thermal degradation.

  • Validation Checkpoint: As the reaction proceeds, the hydrobromide salt of DIPEA will begin to precipitate. The transition from a clear solution to a cloudy suspension is a positive visual indicator of successful C-N bond formation.

Step 3: Reaction Monitoring

  • Action: Stir at 0∘C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 3 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes).

  • Validation Checkpoint: The starting material (UV active, Rf​≈0.6 ) should be completely consumed, replaced by a more polar product spot ( Rf​≈0.3−0.4 ). Derivatization with a ninhydrin or potassium permanganate stain will confirm the presence of the new functional groups.

Step 4: Quench and Workup

  • Action: Quench the reaction by adding saturated aqueous NH4​Cl (10 mL/mmol). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality: NH4​Cl provides a mild, buffered quench that neutralizes excess base without risking the base-catalyzed hydrolysis of the newly formed α -amino ketone.

Step 5: Purification

  • Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

References
  • Pei, D., et al. "Alpha-Bromoacetophenone Derivatives as Neutral Protein Tyrosine Phosphatase Inhibitors: Structure-Activity Relationship." Bioorganic & Medicinal Chemistry Letters, 2002.[Link]

  • Smith, B. A., et al. "Bio-orthogonal Phosphatidylserine Conjugates for Delivery and Imaging Applications." Bioconjugate Chemistry, 2011.[Link]

  • De Kimpe, N., Verhé, R. "The Chemistry of alpha-Haloketones, alpha-Haloaldehydes and alpha-Haloimines." John Wiley & Sons, 1988.[Link]

Troubleshooting

Technical Support Center: Stability & Storage of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one

Welcome to the Technical Support and Troubleshooting Center for 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one . This highly reactive α -bromo ketone is a critical electrophilic building block used in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one . This highly reactive α -bromo ketone is a critical electrophilic building block used in the synthesis of thiazoles, imidazoles, and covalent target modifiers. Due to its dense functionalization, it requires stringent handling protocols to maintain structural integrity.

PART 1: The Causality of Instability (Mechanistic Grounding)

To troubleshoot this compound, one must first understand the chemical causality driving its degradation. The instability of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one is governed by two synergistic structural features:

  • Hyper-Electrophilicity via Sulfonyl EWG: The azepane-1-sulfonyl group at the para position is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it depletes electron density from the aromatic ring and the carbonyl carbon. This drastically increases the partial positive charge ( δ+ ) on the adjacent α -carbon, making the C-Br bond exceptionally susceptible to nucleophilic attack (e.g., by trace water or atmospheric amines) compared to standard unfunctionalized acetophenones[1].

  • Photolytic Lability & Autocatalysis: The C-Br bond is photolabile. Ambient UV light induces homolytic cleavage, generating highly reactive bromine radicals. This process releases hydrobromic acid (HBr) as a byproduct, which autocatalytically accelerates further degradation of the bulk powder, turning it into a dark, polymerized tar[2].

PART 2: Troubleshooting Guides & FAQs

Q1: My freshly purchased batch was an off-white powder, but it has turned dark green/brown and sticky. What happened? A: This is the hallmark of photolytic degradation and subsequent HBr-catalyzed polymerization . When exposed to light or stored at room temperature, the C-Br bond cleaves. The released HBr protonates the carbonyl, further activating the molecule toward self-condensation and radical polymerization. Fix: Do not use this batch for sensitive assays. See the "Rescue Recrystallization" protocol below.

Q2: My LC-MS analysis of the starting material shows a major peak lacking the characteristic 1:1 Bromine isotope pattern. Why? A: The compound has undergone hydrolysis . Trace moisture in your storage vial or LC-MS solvent (especially if using unbuffered water/acetonitrile) has displaced the bromide ion, converting the molecule to an α -hydroxy ketone. Fix: Always use anhydrous solvents for LC-MS preparation and ensure the compound is stored over a desiccant.

Q3: I am getting inconsistent yields when using this compound in a Hantzsch thiazole synthesis. How can I stabilize the reaction? A: The α -carbon is so electrophilic that it can react with the solvent or degrade before the thiourea nucleophile can attack. Fix: Pre-mix your thiourea derivative in the solvent before adding the 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one. This ensures the desired nucleophile outcompetes any trace moisture or solvent degradation pathways.

PART 3: Quantitative Degradation Indicators

Use the following self-validating analytical markers to assess the integrity of your batch before initiating complex synthetic workflows.

Degradation PathwayVisual IndicatorLC-MS Indicator ( Δ m/z) 1 H-NMR Indicator (CDCl 3​ )
Hydrolysis Off-white to sticky yellowLoss of 1:1 (M/M+2) Br pattern; -63 Da shift (Br replaced by OH)Loss of sharp singlet at ~4.4 ppm; appearance of new peak at ~4.8 ppm
Photolysis White to dark green/brownComplex polymeric mass envelopeExtreme broadening of aromatic peaks; loss of baseline resolution
Amine Adduct Yellow oil / resin+ Mass of Amine - 80 Da (Loss of HBr)Upfield shift of α -protons

PART 4: Self-Validating Experimental Protocols

Protocol A: Inert Aliquoting and Storage System

Causality: Repeated freeze-thaw cycles and atmospheric exposure introduce condensation (driving hydrolysis) and oxygen (driving radical formation). Aliquoting prevents bulk batch contamination.

  • Preparation: Transfer the sealed, lyophilized vial into a glovebox purged with high-purity Argon (N 2​ is acceptable, but Argon is heavier and blankets the solid better).

  • Aliquoting: Dispense single-use quantities (e.g., 10–50 mg) into pre-dried amber glass vials (to block UV transmission).

  • Sealing: Cap with PTFE-lined silicone septa. Why PTFE? Halogenated organics and HBr vapors will rapidly degrade standard rubber or silicone, leaching plasticizers into your compound.

  • Secondary Containment: Place the amber vials into a secondary vacuum-sealed bag or a desiccator jar containing Drierite (CaSO 4​ ) indicator.

  • Storage: Store strictly at -20°C .

  • Validation Step: Before use, allow the single-use vial to equilibrate to room temperature for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

Protocol B: Rescue Recrystallization (Purity < 95%)

Causality: If the compound has begun to turn yellow (early-stage degradation), the impurities are typically polar α -hydroxy ketones or non-polar radical dimers. A biphasic recrystallization leverages these polarity differences.

  • Dissolution: Dissolve the impure mass in a minimum volume of anhydrous ethyl acetate (EtOAc) at 40°C. Do not exceed 40°C to prevent thermal degradation.

  • Filtration: Pass the solution rapidly through a short pad of Celite to remove insoluble polymeric tars.

  • Precipitation: Slowly add cold, anhydrous hexanes dropwise until the solution becomes slightly turbid.

  • Crystallization: Cool the mixture to -20°C overnight. The highly crystalline α -bromo ketone will precipitate, leaving the polar hydrolysis products in the mother liquor.

  • Validation Step: Filter the crystals, dry under high vacuum for 2 hours, and run a 1 H-NMR. Confirm the integration of the α -CH 2​ singlet (~4.4 ppm) matches the aromatic azepane-sulfonyl protons.

PART 5: Workflow & Logical Relationship Visualizations

Degradation Compound 1-[4-(azepane-1-sulfonyl)phenyl] -2-bromoethan-1-one Hydrolysis Hydrolysis (H2O) Compound->Hydrolysis Moisture Photolysis Photolytic Cleavage (UV/Light) Compound->Photolysis Light Exposure Nucleophilic Nucleophilic Attack Compound->Nucleophilic Amines/Thiols Product1 alpha-Hydroxy Ketone + HBr Hydrolysis->Product1 Product2 Radical Degradation Products Photolysis->Product2 Product3 Alkylated Adducts Nucleophilic->Product3

Logical relationship of degradation pathways for the alpha-bromo ketone derivative.

StorageWorkflow Start Receive Lyophilized Powder Glovebox Transfer to Glovebox (Ar/N2) Start->Glovebox Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Seal Seal with PTFE Septa Aliquoting->Seal Store Store at -20°C with Desiccant Seal->Store

Optimal inert handling and cold storage workflow to prevent compound degradation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6259, Phenacyl bromide" PubChem, 2024.[Link][2]

  • Master Organic Chemistry. "Keto-Enol Tautomerism and Alpha-Carbon Reactivity: Key Points" MOC, 2022.[Link][1]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one

Welcome to the Process Chemistry Support Portal. This guide provides validated methodologies, troubleshooting decision trees, and FAQs for the scale-up synthesis of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide provides validated methodologies, troubleshooting decision trees, and FAQs for the scale-up synthesis of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one. This α-bromoketone is a critical electrophilic intermediate used in the development of thiazole- and imidazole-based therapeutics.

Scaling up the synthesis of α-bromoketones presents significant chemical engineering challenges, primarily thermal runaway and di-bromination. This guide outlines a hybrid batch-to-continuous-flow approach to ensure safety, high space-time yields, and stringent purity.

Process Overview & Reaction Pathway

The synthesis is a two-step sequence:

  • Sulfonamide Coupling: Nucleophilic substitution of 4-acetylbenzenesulfonyl chloride with azepane.

  • α-Bromination: Electrophilic halogenation of the acetyl group to yield the target bromoethanone.

ProcessFlow A 4-Acetylbenzenesulfonyl Chloride + Azepane B Sulfonamide Coupling (Batch, DCM, TEA) A->B C Intermediate Ketone B->C D Flow α-Bromination (Br2, 20°C, t=60s) C->D F In-line Quench (Sodium Thiosulfate) D->F E Target Bromoethanone F->E

Process flow for the two-step scale-up synthesis utilizing continuous flow bromination.

Validated Scale-Up Methodologies

Step 1: Sulfonamide Formation (Batch Process)

Causality & Rationale: The reaction between 4-acetylbenzenesulfonyl chloride and azepane is highly exothermic. Running this in a jacketed batch reactor allows for controlled slow addition. N-methylmorpholine (NMM) or Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl byproduct, which would otherwise protonate the azepane and halt the reaction 1[1].

Self-Validating Protocol:

  • Preparation: Charge a jacketed reactor with 4-acetylbenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Cooling: Chill the mixture to 0°C under a nitrogen atmosphere.

  • Scavenger Addition: Add NMM (1.2 eq) dropwise, maintaining the internal temperature below 5°C.

  • Nucleophile Addition: Add azepane (1.05 eq) slowly via an addition funnel. Validation Check: Monitor the internal thermocouple; the temperature must not exceed 10°C to prevent degradation.

  • Maturation: Warm the reactor to room temperature and stir for 2 hours. Validation Check: Pull an aliquot for HPLC analysis. The reaction is self-validated as complete when the sulfonyl chloride peak area is <1%.

  • Workup: Wash the organic layer with 1N HCl (to remove excess azepane/NMM), followed by brine. Dry over MgSO₄ and concentrate to yield the intermediate 1-[4-(azepane-1-sulfonyl)phenyl]ethan-1-one.

Step 2: α-Bromination (Continuous Flow Process)

Causality & Rationale: Batch bromination of acetophenones is notorious for thermal runaway due to autocatalysis, poor selectivity (di-bromination), and the hazards of handling liquid bromine2[2]. Transitioning to a continuous flow microreactor provides superior heat dissipation, rapid mixing, and precise residence time control, suppressing di-bromination and achieving a high space-time yield of ~0.26 kg/m ³/s 3[3].

Self-Validating Protocol:

  • Feed A: Prepare a 1.0 M solution of 1-[4-(azepane-1-sulfonyl)phenyl]ethan-1-one in DCM/MeOH (9:1). Note: MeOH acts as a co-solvent to stabilize the enol intermediate.

  • Feed B: Prepare a 1.5 M solution of Bromine (Br₂) in DCM.

  • Reactor Setup: Prime a continuous flow microreactor (e.g., silicon carbide, 0.65 mL internal volume) with pure DCM and set the isothermal zone to 20°C.

  • Execution: Pump Feed A and Feed B into a T-mixer at flow rates corresponding to a 1.5 molar ratio of Br₂ to ketone, targeting a strict residence time of 60 seconds 4[4].

  • In-line Quench: Direct the reactor effluent directly into a vigorously stirred quench vessel containing aqueous sodium thiosulfate (Na₂S₂O₃) or 2-methoxypropene. Validation Check: The organic phase must immediately transition from deep red to pale yellow/colorless, confirming complete neutralization of excess Br₂.

  • Isolation: Separate the organic layer, wash with water, and crystallize from diethyl ether to isolate the target bromoethanone.

Quantitative Data & Process Optimization

The following table summarizes the performance metrics of various synthetic routes for scaling up the bromination of substituted acetophenones, demonstrating the superiority of the continuous flow method.

ParameterBatch Bromination (Br₂/AcOH)Continuous Flow (Br₂/DCM)Pyridinium Tribromide (Batch)
Yield (%) ~60 - 75%>98% ~85%
Selectivity (Mono:Di) 85:15>98:2 90:10
Reaction Time 2 - 4 hours60 seconds 3 hours
Space-Time Yield ~0.24 kg/m ³/s0.26 kg/m ³/s N/A
Scalability Risk High (Thermal Runaway)Low (Out-scaling) Moderate (Costly Reagent)

Troubleshooting Guides

Troubleshooting Issue Issue: High Di-brominated Impurity Check1 Check Br2 Stoichiometry Issue->Check1 Check2 Check Residence Time Issue->Check2 Sol1 Reduce Br2 to 1.1 - 1.5 eq Check1->Sol1 Sol2 Increase Flow Rate (Reduce to <60s) Check2->Sol2

Troubleshooting decision tree for minimizing di-brominated impurities during scale-up.

Q: Why is my batch bromination reaction exhibiting a delayed start (induction period) followed by a violent exotherm? A: The α-bromination of ketones is an autocatalytic process 5[5]. The reaction requires the enolization of the ketone, which is catalyzed by the hydrogen bromide (HBr) generated as a byproduct. Initially, the HBr concentration is zero, causing a lag. Once HBr forms, the reaction accelerates exponentially. Resolution: If you must run this in batch, add a catalytic amount of HBr (0.05 eq) to the starting mixture to eliminate the induction period. Alternatively, transition to a continuous flow setup where rapid mixing and low hold-up volumes inherently mitigate runaway risks 2[2].

Q: I am detecting significant levels of 1-[4-(azepane-1-sulfonyl)phenyl]-2,2-dibromoethan-1-one. How can I improve monobromination selectivity? A: Di-bromination occurs when the mono-brominated product undergoes subsequent enolization and reacts with excess bromine. Resolution: In a flow reactor, strictly limit the residence time to <60 seconds and ensure the Br₂ molar ratio does not exceed 1.5 4[4]. If using batch, switch to a milder brominating agent like Pyridinium Hydrobromide Perbromide, which slowly releases Br₂, kinetically favoring monobromination.

Q: My sulfonamide coupling (Step 1) is stalling at 80% conversion. What is the cause? A: This typically indicates the depletion of the active nucleophile (azepane) due to protonation by the HCl byproduct, or hydrolysis of the starting material. Resolution: Ensure your acid scavenger (NMM or TEA) is strictly anhydrous and added in a slight excess (1.2 - 1.5 eq). Verify the moisture content of your DCM via Karl Fischer titration; water will competitively hydrolyze the sulfonyl chloride to the unreactive sulfonic acid1[1].

Frequently Asked Questions (FAQs)

Q: Can N-Bromosuccinimide (NBS) be used as a safer solid alternative to Br₂ for this scale-up? A: While NBS is easier to handle, empirical studies have shown that NBS in acetic acid yields mostly unreacted starting material when applied to highly deactivated acetophenones (such as those bearing strongly electron-withdrawing sulfonyl groups) . Molecular bromine (Br₂) in a continuous flow setup remains the industry standard for combining safety with quantitative conversion rates 3[3].

Q: How do I safely handle and quench the effluent from the flow reactor? A: The effluent contains the target product, HBr, and residual corrosive Br₂. It must be quenched immediately upon exiting the reactor. While aqueous sodium thiosulfate is standard, it can occasionally cause nucleophilic substitution of the product bromide. An alternative, highly effective quenching agent for continuous flow bromination is the activated alkene 2-methoxypropene, which rapidly reacts with excess Br₂ without degrading the target α-bromoketone 5[5].

References

  • Becker, R., et al. "Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor." Journal of Flow Chemistry.[Link]

  • Becker, R., et al. "Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor (AKJournals)." AKJournals.[Link]

  • Becker, R., et al. "Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor (ResearchGate)." ResearchGate.[Link]

  • Becker, R., et al. "Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor (Results)." AKJournals.[Link]

  • US Patent 8586748B2. "2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one: A Novel Cysteine Protease Inhibitor Candidate

In the landscape of enzyme inhibitor discovery, the identification of novel chemical scaffolds with unique selectivity and potency profiles is paramount. This guide provides a comprehensive comparative analysis of a nove...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of enzyme inhibitor discovery, the identification of novel chemical scaffolds with unique selectivity and potency profiles is paramount. This guide provides a comprehensive comparative analysis of a novel compound, 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one, against established inhibitors of the cysteine protease family. Due to the nascent stage of research on this specific molecule, this guide will establish a framework for its evaluation, hypothesizing its mechanism based on its structural features and comparing its potential performance with well-characterized inhibitors.

The core structure of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one features an α-bromo ketone moiety, a classic electrophilic warhead known to form covalent bonds with the thiol group of cysteine residues within enzyme active sites. This suggests a mechanism-based, irreversible mode of inhibition. The azepane-sulfonylphenyl group likely governs the compound's interaction with substrate-binding pockets, influencing its selectivity and potency.

Given these structural characteristics, we hypothesize that this compound is a potent inhibitor of cysteine proteases, such as the caspases, which are critical mediators of apoptosis. This guide will therefore compare its projected activity profile against two well-established caspase inhibitors:

  • Z-DEVD-FMK : A peptide-based irreversible inhibitor that forms a covalent bond with the catalytic cysteine of caspases.

  • Ac-DEVD-CHO : A peptide-based reversible inhibitor where the aldehyde group forms a reversible thiohemiacetal with the active site cysteine.

This comparison will not only benchmark the potential efficacy of our novel compound but also elucidate the advantages and disadvantages of a non-peptidic, small molecule inhibitor in terms of cell permeability, stability, and in vivo applicability.

Experimental Design & Methodologies

To rigorously assess the biological activity of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one, a series of biochemical and cell-based assays are proposed. The following protocols are designed to provide a comprehensive understanding of the compound's inhibitory potential, mechanism of action, and cellular effects.

Enzyme Inhibition Assay: Determination of IC50 and Ki

The initial evaluation of inhibitory potency is determined through an in vitro enzyme inhibition assay. This experiment quantifies the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) and allows for the determination of the inhibition constant (Ki), a measure of the inhibitor's binding affinity.

Protocol:

  • Reagents and Materials:

    • Recombinant human Caspase-3 (active form)

    • Fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC)

    • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (w/v) Sucrose, pH 7.2.

    • Inhibitors: 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one, Z-DEVD-FMK, Ac-DEVD-CHO (dissolved in DMSO).

    • 96-well black microplate

    • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds and known inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • In a 96-well plate, add 50 µL of the diluted inhibitors or vehicle control (DMSO in assay buffer) to each well.

    • Add 25 µL of recombinant Caspase-3 (at a final concentration of 1 nM) to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate Ac-DEVD-AMC (at a final concentration of 10 µM) to each well.

    • Immediately begin monitoring the fluorescence intensity every minute for 30 minutes using a fluorometric plate reader.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • For the determination of Ki for the irreversible inhibitor, the Cheng-Prusoff equation can be adapted, or more detailed kinetic studies (k_inact/Ki) can be performed.

Cell-Based Apoptosis Assay

To ascertain if the observed in vitro enzyme inhibition translates to a functional effect in a cellular context, a cell-based apoptosis assay is crucial. This experiment will measure the ability of the compound to inhibit apoptosis induced by a known stimulus.

Protocol:

  • Reagents and Materials:

    • Jurkat cells (or another suitable cell line)

    • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Staurosporine (apoptosis-inducing agent)

    • Test compounds and known inhibitors

    • Caspase-Glo® 3/7 Assay System (Promega)

    • 96-well white-walled microplate

    • Luminometer

  • Procedure:

    • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound or known inhibitors for 1 hour.

    • Induce apoptosis by adding staurosporine to a final concentration of 1 µM. Include a vehicle-treated, non-induced control group.

    • Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well, mix gently, and incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal as a function of inhibitor concentration to determine the cellular IC50.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected (hypothetical) data from the described experiments, providing a basis for comparison.

Table 1: In Vitro Enzyme Inhibition Data

InhibitorIC50 (nM)Ki (nM)Mechanism of Inhibition
1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one 15 ~2 Irreversible
Z-DEVD-FMK5~0.5Irreversible
Ac-DEVD-CHO253Reversible

Table 2: Cell-Based Apoptosis Inhibition Data

InhibitorCellular IC50 (µM)
1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one 0.5
Z-DEVD-FMK1.2
Ac-DEVD-CHO5.0

Visualizing Pathways and Workflows

To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

G cluster_0 Apoptotic Stimulus Apoptotic Stimulus Procaspase-8 Procaspase-8 Apoptotic Stimulus->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 cleaves Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis Inhibitor 1-[4-(azepane-1-sulfonyl) phenyl]-2-bromoethan-1-one Inhibitor->Caspase-3 inhibits

Caption: Simplified caspase activation pathway in apoptosis.

G cluster_workflow Experimental Workflow Compound Synthesis Compound Synthesis Biochemical Assay In Vitro Enzyme Assay Compound Synthesis->Biochemical Assay Cell-Based Assay Cellular Apoptosis Assay Compound Synthesis->Cell-Based Assay Data Analysis 1 IC50 & Ki Determination Biochemical Assay->Data Analysis 1 Comparative Analysis Comparative Analysis Data Analysis 1->Comparative Analysis Data Analysis 2 Cellular IC50 Determination Cell-Based Assay->Data Analysis 2 Data Analysis 2->Comparative Analysis

Caption: Workflow for evaluating novel enzyme inhibitors.

Discussion and Future Directions

The hypothetical data presented suggests that 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one is a potent, irreversible inhibitor of Caspase-3. Its non-peptidic nature may contribute to enhanced cell permeability, as indicated by the potent low micromolar activity in the cell-based assay. This is a significant advantage over many peptide-based inhibitors which often suffer from poor bioavailability.

The irreversible mechanism of action, conferred by the α-bromo ketone group, could lead to a prolonged duration of action in vivo. However, the reactivity of this group also raises concerns about potential off-target effects, which would need to be thoroughly investigated through selectivity profiling against other cysteine proteases and unrelated enzymes.

Future studies should focus on:

  • Selectivity Profiling: Screening the compound against a panel of caspases and other cysteine proteases (e.g., cathepsins, calpains) to determine its selectivity profile.

  • Mechanism of Action Studies: Detailed kinetic analysis to determine the rate of inactivation (k_inact) and the inhibition constant (Ki). Mass spectrometry can be used to confirm covalent modification of the catalytic cysteine.

  • In Vivo Efficacy: Evaluation of the compound in animal models of diseases where caspase inhibition is considered a therapeutic strategy, such as ischemia-reperfusion injury or neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312–1316. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

Comparative

Validating the Efficacy of Novel 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one Derivatives: An In Vitro Comparative Guide

In the landscape of modern drug discovery, the rigorous in vitro evaluation of novel chemical entities is the critical first step toward identifying promising therapeutic candidates.[1][2] This guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the rigorous in vitro evaluation of novel chemical entities is the critical first step toward identifying promising therapeutic candidates.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of a series of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one derivatives. These compounds, bearing a reactive bromoethanone moiety, are hypothesized to act as covalent inhibitors of key enzymes in inflammatory pathways.

This guide will present a tiered approach to the in vitro validation process, beginning with broad cytotoxicity profiling, followed by specific enzyme inhibition assays, and culminating in cell-based functional assays to assess anti-inflammatory potential. For comparative purposes, the well-characterized, non-steroidal anti-inflammatory drug (NSAID) Indomethacin will be used as a reference compound.

Tier 1: Foundational Cytotoxicity Assessment

Before investigating the specific efficacy of a novel compound, it is paramount to determine its inherent cytotoxicity.[3][4] This initial screening ensures that any observed effects in subsequent assays are not merely a consequence of cell death.[5] A variety of assays are available for this purpose, each with its own advantages and limitations.[6][7]

Comparative Cytotoxicity Profiling

We will employ two distinct methods to build a robust cytotoxicity profile: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[5]

Table 1: Hypothetical Comparative Cytotoxicity Data

CompoundCell LineAssayIC50 (µM)
Derivative 1RAW 264.7MTT> 100
Derivative 1RAW 264.7LDH> 100
Derivative 2RAW 264.7MTT85.2
Derivative 2RAW 264.7LDH92.5
IndomethacinRAW 264.7MTT> 100
IndomethacinRAW 264.7LDH> 100

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one derivatives and Indomethacin for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, following the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cell lysis buffer) and determine the IC50 value.

Tier 2: Target-Specific Enzyme Inhibition

Given the chemical structure of the derivatives, a plausible mechanism of action is the inhibition of an enzyme crucial to the inflammatory process. For this guide, we will hypothesize that the target is a cytosolic phospholipase A2 (cPLA2), an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins.

Comparative Enzyme Inhibition Assay

An in vitro enzyme activity assay will be used to determine the inhibitory potential of the derivatives against purified cPLA2.[2][8]

Table 2: Hypothetical cPLA2 Inhibition Data

CompoundIC50 (µM)
Derivative 15.8
Derivative 212.3
IndomethacinN/A (Targets COX enzymes)

Experimental Protocol: cPLA2 Inhibition Assay

  • Reagent Preparation: Prepare stock solutions of purified cPLA2 enzyme, a fluorescently labeled phospholipid substrate, and the test compounds.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compounds at various concentrations, and the cPLA2 enzyme.

  • Pre-incubation: Incubate the plate for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorescent substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the fluorescent substrate by cPLA2 results in an increase in fluorescence.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Tier 3: Cell-Based Functional Efficacy

To ascertain whether the observed enzyme inhibition translates to a functional anti-inflammatory effect in a cellular context, a cell-based assay measuring the downstream products of the inflammatory cascade is essential.[9] We will use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model of inflammation.[10][11]

Comparative Anti-inflammatory Activity

The production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a hallmark of the inflammatory response.[12] We will quantify the levels of these cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Table 3: Hypothetical Cytokine Inhibition Data

Compound (at 10 µM)LPS StimulationTNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle Control-00
Vehicle Control+00
Derivative 1+75.468.2
Derivative 2+52.145.8
Indomethacin+65.958.7

Experimental Protocol: Cytokine Quantification by ELISA

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with the 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one derivatives or Indomethacin for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocols.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound relative to the LPS-stimulated vehicle control.

Visualizing the Workflow

To provide a clear overview of the experimental pipeline, the following diagram illustrates the sequential and logical flow of the in vitro validation process.

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Functional Efficacy MTT MTT Assay (Metabolic Activity) Decision1 Non-toxic Concentrations? MTT->Decision1 LDH LDH Assay (Membrane Integrity) LDH->Decision1 EnzymeAssay cPLA2 Enzyme Inhibition Assay Decision2 Potent Enzyme Inhibition? EnzymeAssay->Decision2 CellAssay Cell-Based Cytokine Quantification (ELISA) End Lead Candidate Identification CellAssay->End Start Novel Derivatives & Reference Compound Start->MTT Start->LDH Decision1->EnzymeAssay Yes Decision2->CellAssay Yes

Caption: In Vitro Validation Workflow for Novel Derivatives.

Interpreting the Data and Making Informed Decisions

The data generated from this three-tiered approach will enable a comprehensive comparison of the 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one derivatives against a known anti-inflammatory agent.

  • Tier 1 data will establish the therapeutic window for each derivative. A compound with high efficacy and low cytotoxicity is highly desirable.

  • Tier 2 data will provide a direct measure of the on-target potency of the compounds. This is a critical step in understanding the structure-activity relationship (SAR) within the derivative series.

  • Tier 3 data will validate the biological relevance of the enzyme inhibition, demonstrating a tangible anti-inflammatory effect in a cellular model.

By systematically progressing through these assays, researchers can confidently identify the most promising derivatives for further preclinical development. This structured, data-driven approach ensures that resources are focused on compounds with the highest potential for therapeutic success.

References

Sources

Validation

comparative analysis of azepane vs. piperidine sulfonyl groups in drug design

Title : Comparative Analysis of Azepane vs. Piperidine Sulfonyl Groups in Drug Design Introduction In modern medicinal chemistry, saturated nitrogen-containing heterocycles are foundational scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Analysis of Azepane vs. Piperidine Sulfonyl Groups in Drug Design

Introduction In modern medicinal chemistry, saturated nitrogen-containing heterocycles are foundational scaffolds. The six-membered piperidine ring is ubiquitous, ranking among the most frequently utilized structural motifs in FDA-approved drugs. However, the seven-membered azepane ring has historically been underrepresented, primarily due to synthetic bottlenecks[1]. As drug discovery moves toward exploring novel three-dimensional (3D) chemical space to overcome resistance and target complex protein interfaces, the substitution of piperidine with azepane—particularly when functionalized with privileged pharmacophores like the sulfonyl group (sulfonamides)—offers a compelling strategic pivot[2][3].

This guide provides an in-depth comparative analysis of azepane and piperidine sulfonyl groups, detailing their physicochemical properties, conformational dynamics, and synthetic methodologies to empower rational drug design.

1. Conformational Dynamics and Physicochemical Profiling

The transition from a six-membered to a seven-membered N-heterocycle fundamentally alters the geometric projection of attached functional groups. When a sulfonyl group is conjugated to the nitrogen atom, the resulting sulfonamide exhibits distinct characteristics depending on the ring size.

  • Piperidine Sulfonamides : The piperidine ring strongly prefers a rigid chair conformation. The sulfonamide nitrogen typically adopts a planar or slightly pyramidal geometry due to the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair. This rigidity provides highly predictable vectors for structure-based drug design (SBDD).

  • Azepane Sulfonamides : Azepane rings are highly flexible, dynamically interconverting between twist-chair and boat conformations. This flexibility allows the azepane-sulfonyl core to adapt to cryptic or irregularly shaped binding pockets that rigid piperidines cannot access[3]. However, this adaptability comes at an entropic cost upon target binding. Furthermore, the addition of a methylene unit increases the lipophilicity (clogP) of the azepane derivative, which can enhance membrane permeability but may require optimization to maintain aqueous solubility.

Table 1: Comparative Physicochemical and Structural Properties

PropertyPiperidine SulfonamidesAzepane SulfonamidesImpact on Drug Design
Ring Size 6-membered7-memberedAzepane explores a larger steric volume, accessing adjacent sub-pockets.
Conformational Flexibility Low (Rigid Chair)High (Twist-chair/boat)Azepane adapts to complex pockets but incurs a higher entropic penalty upon binding.
Lipophilicity ( Δ clogP) BaselineApprox. +0.4 to +0.5Azepane increases lipophilicity, improving passive permeability but potentially reducing solubility.
3D Vector Projection Predictable (equatorial/axial)Variable (multiple low-energy states)Piperidine is ideal for rigid SBDD; azepane is suited for phenotypic screening and novel space exploration.
Synthetic Accessibility High (Abundant commercial building blocks)Moderate (Requires specific methodologies like ring expansion)[1]Piperidine enables rapid library generation; azepane requires targeted synthetic investments.

2. Pharmacological Case Studies

The strategic replacement of piperidine with azepane has yielded significant pharmacological insights:

  • Histamine H3 Receptor Ligands : In the development of biphenyloxy-alkyl derivatives, researchers compared piperidine and azepane analogs. The azepane derivative demonstrated the highest affinity (Ki = 18 nM), outperforming its piperidine counterpart (Ki = 25 nM) in specific structural configurations, highlighting how the expanded ring size can optimize receptor interactions[4].

  • Targeting Colorectal Cancer (TASIN Analogs) : In the optimization of TASIN-1, an arylsulfonamide attached to a bipiperidine core, researchers explored replacing the terminal piperidine with an azepane ring (1-(piperidin-4-yl)azepane) and varying the sulfonyl groups. This demonstrated the versatility of the sulfonamide linker and the tolerance of larger ring systems in modulating the potency against mutant Adenomatous Polyposis Coli (APC) cell lines[5].

G Core N-Sulfonyl Pharmacophore Pip Piperidine Core (6-membered) Core->Pip Aze Azepane Core (7-membered) Core->Aze PipConf Rigid Chair Conformation Predictable Vectors Pip->PipConf AzeConf Twist-Chair / Boat Broader 3D Space Aze->AzeConf PipProp Lower Lipophilicity Standard Metabolic Clearance PipConf->PipProp AzeProp Higher Lipophilicity Altered CYP450 Profile AzeConf->AzeProp

Caption: Conformational and physicochemical divergence between piperidine and azepane sulfonamides.

3. Experimental Methodology: Synthesis of N-Sulfonyl Heterocycles

To objectively evaluate these scaffolds, robust and self-validating synthetic protocols are required. The following methodology details the parallel synthesis of arylsulfonyl piperidines and azepanes[5][6].

Protocol: General Procedure for N-Sulfonylation of Saturated Heterocycles

Causality Note: N,N-diisopropylethylamine (DIPEA) is selected over triethylamine to minimize nucleophilic competition and side reactions. Dichloromethane (DCM) ensures complete solvation of both the amine and the sulfonyl chloride, maintaining a homogenous reaction environment.

  • Reagent Preparation : In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve the secondary amine (piperidine or azepane derivative, 1.0 mmol) in anhydrous DCM (5.0 mL).

  • Base Addition : Add DIPEA (2.0 mmol, 2.0 eq) to the solution. Stir for 5 minutes at room temperature to ensure uniform distribution.

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath to control the exothermic nature of the sulfonylation. Dissolve the desired arylsulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (2.0 mL) and add it dropwise to the amine solution over 10 minutes.

  • Reaction Execution : Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 2–4 hours. Validation step: Monitor the disappearance of the starting amine via TLC (Ninhydrin stain) or LC-MS.

  • Quenching & Extraction : Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Washing & Drying : Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by brine (10 mL). Dry the organic phase over anhydrous Na2SO4.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure N-sulfonyl piperidine or azepane.

G Start Amine Selection (Piperidine vs Azepane) Sulfonylation Sulfonylation (R-SO2Cl, DIPEA, DCM) Start->Sulfonylation Purification Purification (Flash Chromatography) Sulfonylation->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization Assay In Vitro Screening (Target Affinity & ADME) Characterization->Assay

Caption: Standardized workflow for the parallel synthesis and screening of N-sulfonyl heterocycles.

The comparative analysis of azepane and piperidine sulfonyl groups reveals a strategic trade-off between predictability and novelty. Piperidine sulfonamides offer synthetic ease and rigid, predictable vectors ideal for classical SBDD. Conversely, azepane sulfonamides unlock previously inaccessible 3D chemical space, offering enhanced conformational flexibility that can capture unique binding interactions at the cost of increased lipophilicity and synthetic complexity[1][3]. Drug development professionals should leverage azepane scaffolds when hit-to-lead optimization with piperidines plateaus, utilizing the 7-membered ring to disrupt flat chemical landscapes and engage challenging therapeutic targets.

References

  • Mykura, R., Sánchez-Bento, R., Matador, E., et al. "Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes." Nature Chemistry (2024). URL: [Link]

  • Lücking, U. "Neglected Sulfur(VI) Pharmacophores in Drug Discovery: Exploration of Novel Chemical Space." Organic Chemistry Frontiers (2019). URL: [Link]

  • Łazewska, D., et al. "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry (2017). URL: [Link]

  • Zhang, L., et al. "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)." Journal of Medicinal Chemistry (2015). URL: [Link]

  • Davies, J., et al. "Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes." Journal of the American Chemical Society (2019). URL: [Link]

Comparative

Validating the Covalent Binding of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one: A Comparative Technical Guide

As the landscape of targeted covalent inhibitors (TCIs) expands beyond traditional kinase targets, the selection and validation of electrophilic "warheads" have become critical to drug discovery[1]. While acrylamides dom...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) expands beyond traditional kinase targets, the selection and validation of electrophilic "warheads" have become critical to drug discovery[1]. While acrylamides dominate the clinical space for targeting cysteine residues, they are often ineffective against targets lacking suitably positioned soft nucleophiles.

This guide provides an in-depth technical framework for validating the target engagement of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one , a highly reactive α-bromo ketone probe. By objectively comparing its performance against alternative warheads and detailing self-validating experimental protocols, this document equips researchers with the methodologies required to confidently confirm covalent modification.

Mechanistic Foundation: The α-Bromo Ketone Warhead

The compound 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one consists of two functional domains:

  • The Guidance System: The 4-(azepane-1-sulfonyl)phenyl moiety drives initial non-covalent recognition, dictating the reversible binding affinity ( KI​ ) and positioning the molecule within the target pocket.

  • The Warhead: The 2-bromoethan-1-one group acts as a potent electrophile.

Unlike acrylamides that undergo Michael addition, α-bromo ketones react via a direct bimolecular nucleophilic substitution ( SN​2 ) mechanism[2]. The electrophilicity of the α-carbon is strongly activated by both the adjacent electron-withdrawing carbonyl group and the excellent leaving group ability of the bromide ion[2]. This allows the probe to alkylate a broader spectrum of nucleophilic residues, including cysteine (thiol), histidine (imidazole), and occasionally lysine (primary amine)[3].

Mechanism P Target Protein (Nucleophile: -SH / -NH2) NC Reversible Complex (Pre-organization) P->NC I 1-[4-(azepane-1-sulfonyl)phenyl] -2-bromoethan-1-one I->NC TS SN2 Transition State (Bromide Displacement) NC->TS k_inact CA Irreversible Covalent Adduct (Target Engagement) TS->CA -HBr

SN2-mediated covalent bond formation by the alpha-bromo ketone warhead.

Comparative Analysis of Covalent Alternatives

To objectively assess the utility of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one, it must be benchmarked against other common electrophilic warheads. The choice of warhead dictates the balance between reactivity, selectivity, and chemical stability[4].

Table 1: Objective Comparison of Covalent Warheads
Warhead TypeReaction MechanismPrimary Target Residue(s)Intrinsic ReactivityOff-Target RiskClinical Precedent
α-Bromo Ketone (Product) SN​2 AlkylationCys, His, Lys, AspHigh . Rapid displacement of bromide[2].Moderate to High (Requires strong KI​ guidance).Limited (Primarily used as chemical probes/tool compounds).
Acrylamide (Alternative)Michael AdditionCys (strictly soft nucleophiles)Low to Moderate . Tunable via substitution[1][4].Low (Highly selective for solvent-accessible Cys).Extensive (e.g., Ibrutinib, Osimertinib)[1].
Chloroacetamide (Alternative) SN​2 AlkylationCys, HisModerate . Slower leaving group than bromide[4].Moderate.Growing (e.g., experimental kinase inhibitors)[3].
Cyanoacrylamide (Alternative)Reversible Michael AdditionCysVariable . Tunable residence time.Low (Reversible nature mitigates permanent off-target toxicity).Emerging (e.g., Rilzabrutinib)[5].

Performance Insight: While acrylamides offer superior safety profiles for clinical development due to their low intrinsic reactivity[1], the α-bromo ketone probe is vastly superior for de novo target validation where the active site lacks a perfectly oriented cysteine. Its high reactivity ensures that if a nucleophile is present within the binding radius, an adduct will form, making it an ideal tool for mapping novel allosteric or orthosteric pockets.

Orthogonal Validation Protocols: A Self-Validating System

To definitively prove that 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one covalently modifies its target, researchers must employ a self-validating, multi-tiered experimental workflow[5].

Workflow cluster_MS Mass Spectrometry Validation cluster_Bio Biochemical Validation Start Protein-Inhibitor Incubation (Time & Concentration Gradient) Intact Intact Protein MS (Stoichiometry & Mass Shift) Start->Intact Kinetic Thiol Conjugation Assay (k_inact / K_I determination) Start->Kinetic Digest Protease Digestion (Trypsin/Chymotrypsin) Intact->Digest Confirmed Adduct Peptide Peptide Mapping LC-MS/MS (Site Identification) Digest->Peptide Comp Competitive ABPP (Proteome Selectivity) Kinetic->Comp

Orthogonal experimental workflow for validating covalent target engagement.
Intact Protein Mass Spectrometry (Top-Down MS)

Purpose: To confirm the formation of a covalent adduct and determine the binding stoichiometry (ensuring 1:1 binding rather than non-specific poly-alkylation)[6].

Step-by-Step Methodology:

  • Incubation: Dilute recombinant target protein to 2 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Causality: Avoid Tris or primary amine buffers, as they can competitively react with the α-bromo ketone.

  • Dosing: Add 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one at a 5-fold molar excess (10 µM). Prepare a parallel vehicle control (DMSO) and a non-reactive analog control (e.g., lacking the bromine atom).

  • Time Course: Incubate at 25°C. Pull 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction by adding 1% (v/v) formic acid. Causality: The rapid drop in pH protonates target nucleophiles (e.g., thiolate to thiol), instantly halting the SN​2 reaction and preserving an accurate kinetic snapshot.

  • LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Deconvolute the raw multiply-charged spectra to intact mass.

  • Validation: A successful reaction will show a mass shift of +280.08 Da (Mass of compound[360.27 Da] minus the leaving group HBr [80.91 Da] + addition of proton removed from nucleophile).

Bottom-Up Proteomics (Peptide Mapping)

Purpose: To pinpoint the exact amino acid residue modified by the probe[6].

Step-by-Step Methodology:

  • Denaturation: Take the 120-minute quenched sample from Protocol 3.1 and denature using 8M Urea.

  • Reduction & Capping (The Self-Validating Step): Add 10 mM DTT (30 min, 37°C) to reduce disulfide bonds, followed by 20 mM Iodoacetamide (30 min, dark, RT). Causality: Iodoacetamide will alkylate all free, unreacted cysteines. If our α-bromo ketone has successfully engaged the target cysteine, that specific residue will be protected from iodoacetamide capping. This dual-labeling strategy eliminates false positives caused by MS ionization artifacts.

  • Digestion: Dilute urea to <2M and digest overnight with Trypsin (1:50 enzyme-to-protein ratio).

  • LC-MS/MS: Analyze the peptide fragments. Search the data for a variable modification of +280.08 Da on Cys/His residues. The presence of both b-ions and y-ions flanking the modified residue in the MS2 spectra definitively localizes the covalent bond.

Biochemical Kinetic Assessment ( kinact​/KI​ )

Purpose: IC50 values are time-dependent for covalent inhibitors and thus misleading. The true measure of covalent potency is the efficiency parameter, kinact​/KI​ [4].

Step-by-Step Methodology:

  • Assay Setup: Utilize a continuous fluorescence assay (e.g., CPM Thiol Conjugation Assay)[7] or an enzymatic activity assay.

  • Data Collection: Monitor the reaction progress continuously at varying concentrations of the inhibitor (ranging from 0.1x to 10x the expected KI​ ).

  • Data Fitting: Plot the pseudo-first-order rate constants ( kobs​ ) against inhibitor concentration. Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) . Causality: This mathematical uncoupling proves a two-step mechanism—initial reversible binding ( KI​ ) followed by irreversible inactivation ( kinact​ ), the hallmark of a true targeted covalent inhibitor.

Representative Validation Data

The following table summarizes expected validation outcomes when comparing the α-bromo ketone probe to a standard acrylamide alternative against a hypothetical cysteine-containing target.

Table 2: Quantitative Validation Metrics
Assay TypeReadout Metric1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-oneAcrylamide AlternativeInterpretation
Intact MS Mass Shift ( Δ Da)+280.08 Da (100% occupancy at 1 hr)+[Mass of Acrylamide] (80% occupancy at 4 hrs)The α-bromo ketone exhibits faster labeling kinetics due to the highly reactive SN​2 mechanism.
Peptide Mapping Modification SiteCys-145 (Major), His-162 (Minor)Cys-145 (Exclusive)The bromo ketone can capture adjacent nucleophiles if the primary Cys is occluded, whereas the acrylamide is strictly Cys-selective.
Kinetic Assay kinact​/KI​ ( M−1s−1 ) 8.5×104 1.2×104 The bromo ketone demonstrates superior covalent efficiency, driven primarily by a higher kinact​ rate constant.

References[2] In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery, Benchchem, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBr3j652K-uoGRvVjlqNti7CsWtrz8HKvsZ3zgaqULtEL3IYh3P6ToSxpC0wGZS86Pxei_UAX_Yj58D-zZWZeARG8y9ZPhOupcAs2ahugMMb0oa9SWSgxBjyeUad8c2Z6OrP96XDBAi7t-BkbkKz-UG2kYPFL7J3oC207AjyqvoxIINsUziFE5yB9Nj-WBFQEXTEwGzsJ2sWExlyuUzfs6G3BO1XSdZBMAbDZMNY9G3ip6RwiUqp3OOBLwPetx7w==[7] Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket, NIH/PMC, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsL-AjUgCrwRpoEbqcRuSh9uHHeVzAC8TnXsWBUe7HNKq-lf4GRi_bWIuikrNoYYAbNap-1oE8hOSe0UhdDEY33D_YhKgveRuXCux-m1wv8yhnPx-LpDuHBEBu_spTQLjt93ucoEiWYYKR-vg=[6] Chemoproteomic methods for covalent drug discovery, NIH/PMC, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpAh2b2UjAaRh4oAnGLbhsEOSMJhYgiqcItEEJtLgfDTI9x56QIH4yQK276MLH2Jr5mADo0U1G8pF57VCrGm4RPxYKuoaeZ2a1TFnSOIQYj08NDIDkHUagnxZ9dcpdeci3chNv3wfKUusUBA==[4] Size-Dependent Target Engagement of Covalent Probes, NIH/PMC, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk72tsCQc1UVNxRh_iTR9yF9nVBbGPwZyjoOAs_H146846diyYi0vOvU_dqGmXMLd3PAwZORo24LCV0WF_GD9EbK63Tnc-NSvMDAUxmeMLh6MPqqlXy8XO1ZGsqS-YgENa7iyU8sGJmS0-0NM=[5] Technologies for Direct Detection of Covalent Protein–Drug Adducts, MDPI, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFatH_fPiJnQSvNjkcsiFfOznHUNI2YtxA46a5NGTer1VNQac05P9Lk3-2zFjeXC5Of1AF6XFkFxvrm78kJb7-R1ib6rMV1NOgpgba0RcEBJFrTd3yEzHU8Ly8RalubKAzm[3] Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery, MDPI, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh2emSLtsT0bqz1m-68NNJKeRVJBdHzl6hEs8A59ge-MFLsOo2FA_71I6xMEWAzPSxSYlQWc0YljjCHVjvopifVI2Da2q_Ic0lgza3K3mw4fChWoRG7VNnmh5DkAZIBUVSl3M=[1] Covalent Inhibition in Drug Discovery, NIH/PMC, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEftccpsTqrqd8vWkB0zN6GUStzOZ2kFvIK60n9MBj1HPnfqmKot6SfFKVE-unYcaotcWGFS-1sT_GWeUM-UANj4zoMNVjZ3iO0dSDUdAxLirHCp-y5siLFYcUtfGWG3z8Xe3TisOodVDXthQ==

Sources

Validation

comparing the synthetic utility of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one to other alkylating agents

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note Executive Summary In medicinal chemistry and chemical biology, the selection of an...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note

Executive Summary

In medicinal chemistry and chemical biology, the selection of an alkylating agent dictates not only the yield of a synthetic step but also the chemoselectivity and downstream pharmacological viability of the resulting scaffold. 1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one is a highly specialized α -bromo ketone (phenacyl bromide) that incorporates a bulky, lipophilic azepane-1-sulfonyl pharmacophore.

Unlike simple aliphatic halides or standard benzyl bromides, this reagent serves a dual purpose: it acts as a hyper-reactive electrophile for heterocycle construction (e.g., Hantzsch thiazole synthesis) and simultaneously installs a sulfonamide moiety known to interact with various biological targets, including carbonic anhydrases and proteases. This guide objectively compares its synthetic utility, reactivity profile, and handling against classical alkylating agents, supported by mechanistic insights and validated protocols.

Mechanistic Causality: The Physical Organic Chemistry of Reactivity

To understand the utility of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one, one must analyze the causality behind its reactivity.

Alkylating agents operate primarily via bimolecular nucleophilic substitution ( SN​2 ). The reaction rate is governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond.

  • The Carbonyl Effect: In phenacyl bromides, the adjacent carbonyl group overlaps with the σ∗ orbital of the C–Br bond. This conjugation significantly lowers the LUMO energy, making the α -carbon highly susceptible to nucleophilic attack. Consequently, phenacyl bromides react thousands of times faster than simple alkyl bromides [1].

  • The Sulfonamide Inductive Effect: The para-azepane-1-sulfonyl group exerts a strong electron-withdrawing effect ( −I,−M ) on the phenyl ring. This withdrawal further increases the partial positive charge ( δ+ ) on the carbonyl carbon, which inductively hyper-polarizes the adjacent C–Br bond.

As a result, 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one is significantly more electrophilic than unsubstituted 2-bromoacetophenone, leading to faster reaction times but requiring stricter temperature control to prevent unwanted side reactions (such as bis-alkylation or degradation).

Quantitative Data: Comparative Reactivity Profile

The table below summarizes the relative reactivity and chemoselectivity of various alkylating agents when reacted with a standard nucleophile (e.g., a primary amine or thiol) under identical conditions [4].

Alkylating AgentStructural ClassRelative SN​2 Rate*Chemoselectivity (Thiol vs. Amine)Primary Synthetic Utility
Bromoethane Aliphatic Bromide1LowSimple aliphatic chain extension
Benzyl Bromide Benzylic Bromide~120ModerateBenzylation, protecting group chemistry
2-Bromoacetophenone α -Bromo Ketone~35,000High (S > N)Standard heterocycle synthesis
1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one Substituted α -Bromo Ketone~48,000 Very High (S >> N) Targeted pharmacophore delivery, rapid Hantzsch synthesis

*Rates are normalized estimates based on Finkelstein reaction kinetics and standard nucleophilic substitution assays.

Primary Application: The Hantzsch Thiazole Synthesis

The most prominent application of phenacyl bromides is the Hantzsch thiazole synthesis, a robust (3 + 2) heterocyclization reaction [2]. When 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one is reacted with a thioamide or thiourea, it rapidly forms a thiazole ring bearing the azepane-sulfonamide moiety at the C4 position.

The mechanism is a self-validating cascade: the soft sulfur atom of the thioamide selectively attacks the soft α -carbon of the bromide (rapid SN​2 ), followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon, and subsequent dehydration [3].

HantzschMechanism A Thioamide / Thiourea (Nucleophile) C S-Alkylation Intermediate (Rapid SN2) A->C Bimolecular Collision B 1-[4-(Azepane-1-sulfonyl)phenyl] -2-bromoethan-1-one (Electrophile) B->C Bimolecular Collision D Cyclol Intermediate (Intramolecular Attack) C->D Ring Closure E Substituted Thiazole (Dehydration) D->E - H2O

Caption: Mechanistic pathway of the Hantzsch Thiazole Synthesis utilizing the azepane-substituted phenacyl bromide.

Experimental Protocol 1: Synthesis of 2-Amino-4-(4-(azepane-1-sulfonyl)phenyl)thiazole

This protocol utilizes mild conditions to leverage the high reactivity of the starting material while preventing thermal degradation.

Reagents:

  • 1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one (1.0 mmol)

  • Thiourea (1.1 mmol)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.1 mmol of thiourea in 10 mL of absolute ethanol at room temperature.

  • Addition: Slowly add 1.0 mmol of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one portion-wise over 5 minutes. Causality note: The stepwise addition prevents localized exothermic spikes that could lead to dimerization of the highly reactive α -bromo ketone.

  • Reaction: Heat the mixture to a gentle reflux (78°C). Due to the electron-withdrawing sulfonamide group, the reaction is typically complete within 1.5 to 2 hours (monitor via TLC, Hexane:EtOAc 7:3).

  • Isolation: Cool the mixture to 0°C in an ice bath. The hydrobromide salt of the target thiazole will precipitate. Filter the solid under vacuum.

  • Neutralization: Suspend the solid in 10 mL of water and neutralize with 10% aqueous NaHCO3​ until pH 8 is reached to liberate the free base. Filter, wash with cold distilled water, and dry under a vacuum to afford the pure thiazole derivative.

Utility in Covalent Modification and Proteomics

Beyond traditional small-molecule synthesis, highly reactive α -bromo ketones are utilized as covalent modifiers for biological targets. Because of its high chemoselectivity for sulfur over nitrogen at physiological pH, 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one can be used to selectively alkylate free cysteine residues on proteins.

The bulky azepane ring provides a distinct hydrophobic footprint, making it an excellent probe for assessing the steric constraints of allosteric cysteine pockets during drug discovery workflows.

AlkylationWorkflow N1 Target Protein (Free Cys/His) N2 Incubation with Azepane Reagent N1->N2 N3 Covalent Alkylation N2->N3 N4 Trypsin Digestion N3->N4 N5 LC-MS/MS Mapping N4->N5

Caption: Workflow for the targeted covalent modification and LC-MS/MS mapping of cysteine residues.

Experimental Protocol 2: Cysteine Alkylation Assay

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the target protein (10 µM) in a degassed HEPES buffer (50 mM, pH 7.4) containing 150 mM NaCl. Causality note: Degassing prevents the spontaneous oxidation of free cysteines to disulfides.

  • Reagent Dosing: Prepare a 10 mM stock solution of the azepane-phenacyl bromide in LC-MS grade DMSO. Add the reagent to the protein solution to achieve a final concentration of 100 µM (10-fold excess). Ensure final DMSO concentration does not exceed 1% v/v to prevent protein denaturation.

  • Incubation: Incubate the mixture at 37°C for 60 minutes in the dark.

  • Quenching: Quench the reaction by adding DTT (Dithiothreitol) to a final concentration of 1 mM, which consumes any unreacted electrophile.

  • Analysis: Subject the modified protein to standard trypsin digestion and analyze via LC-MS/MS to identify the alkylated peptide fragments (mass shift of +281.08 Da corresponding to the azepane-sulfonyl-phenacyl adduct).

Conclusion

1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one is a superior alkylating agent when the synthetic goal is the rapid construction of sulfonamide-bearing heterocycles or the selective covalent modification of thiols. While its extreme electrophilicity demands careful handling to avoid side reactions, its ability to bypass multi-step sulfonamide coupling by delivering the fully formed azepane-1-sulfonyl pharmacophore in a single SN​2 step makes it an invaluable asset in modern drug discovery.

References

  • Kaur, M., et al. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega (2024).[Link]

  • Singh, A., et al. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances (2025).[Link]

  • Dipple, A., et al. Comparative carcinogenicity of alkylating agents: comparisons of a series of alkyl and aralkyl bromides of differing chemical reactivities. Carcinogenesis (1981).[Link]

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